YLT192
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[4-[(3-methoxybenzoyl)amino]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-22-21(26)19-13-18(10-11-23-19)28-16-8-6-15(7-9-16)24-20(25)14-4-3-5-17(12-14)27-2/h3-13H,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
VEAFCVREGPWSCO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oseltamivir (B103847), marketed as Tamiflu®, is an orally administered antiviral medication pivotal in the treatment and prevention of influenza A and B viruses.[1] Developed through a landmark effort in rational drug design, oseltamivir functions as a prodrug, converted in vivo to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is indispensable for the release and propagation of new viral particles from infected host cells.[1][2][3] The industrial synthesis of oseltamivir has been a significant area of chemical research, with the most prevalent route originating from the natural product, (-)-shikimic acid. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to oseltamivir.
Discovery and Development
The journey of oseltamivir's development is a prime example of structure-based drug design, leveraging a deep understanding of the influenza virus's lifecycle.
-
Early Research and Lead Identification: In the early 1990s, scientists at Gilead Sciences embarked on a program to create an orally bioavailable inhibitor of neuraminidase.[1] Their work was founded on the knowledge that this enzyme is critical for the influenza virus, as it cleaves sialic acid residues on the host cell surface, enabling the release of newly formed virions.[1]
-
Structure-Based Drug Design: By utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase, researchers engineered a series of carbocyclic compounds as potential inhibitors. This strategic approach led to the identification of GS 4104, which was later named oseltamivir.[1]
-
Licensing and Commercialization: In 1996, Gilead Sciences granted an exclusive license for the patents of oseltamivir to Hoffmann-La Roche for its final development and commercialization.[1] Roche successfully brought the drug to market under the trade name Tamiflu®.
Synthesis Pathway of Oseltamivir from Shikimic Acid
The commercial synthesis of oseltamivir predominantly begins with (-)-shikimic acid, a natural compound extracted from Chinese star anise or produced via fermentation by engineered E. coli. The synthesis is a multi-step process that demands meticulous control of stereochemistry.
Experimental Workflow: Synthesis of Oseltamivir from Shikimic Acid
Detailed Experimental Protocols
Step 1: Esterification of Shikimic Acid (-)-Shikimic acid is dissolved in ethanol, and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. The solvent is then evaporated under reduced pressure, and the resulting ethyl shikimate is purified.
Step 2: Acetonide Protection Ethyl shikimate is dissolved in acetone (B3395972) with 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the protected ethyl shikimate.
Step 3: Mesylation The protected ethyl shikimate is dissolved in a suitable solvent like ethyl acetate, and triethylamine (B128534) is added. The solution is cooled, and methanesulfonyl chloride is added dropwise. The reaction is stirred for a few hours, followed by an aqueous workup and purification to yield the mesylated product.
Step 4: Azide Substitution The mesylated compound is dissolved in a solvent such as dimethylformamide (DMF), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After the reaction is complete, the product is extracted and purified.
Step 5: Reduction of the Azide The azide is reduced to the corresponding amine. This can be achieved using a reducing agent like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or through catalytic hydrogenation.
Step 6: Acylation The resulting amine is acylated using acetic anhydride (B1165640) in the presence of a base to form the acetamido group.
Step 7: Deprotection and Introduction of the 3-pentyloxy Group The acetonide protecting group is removed under acidic conditions. Subsequently, the 3-pentyloxy side chain is introduced via an etherification reaction.
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[2][3] This active metabolite is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[2][3]
Signaling Pathway: Influenza Virus Release and Inhibition by Oseltamivir
The neuraminidase enzyme on the surface of the influenza virus is responsible for cleaving sialic acid residues from glycoproteins on the surface of the host cell. This action is crucial for the release of newly formed virus particles. Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme with high affinity. This binding competitively inhibits the enzyme's activity, preventing the cleavage of sialic acid and thus trapping the new virions on the surface of the infected cell, which prevents their release and spread to other cells.[2][3]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate
| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |
| Oral Bioavailability | >80% | - | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 3-5 hours | [4] |
| Plasma Protein Binding | 42% | 3% | [4] |
| Volume of Distribution (Vd) | 23-26 L | 23-26 L | [4] |
| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [4] |
| Metabolism | Extensively hydrolyzed to oseltamivir carboxylate by hepatic esterases. | Not significantly metabolized. | [4] |
| Excretion | >99% as oseltamivir carboxylate in urine via glomerular filtration and tubular secretion. | >90% of oral dose eliminated in urine. | [4] |
Table 2: Clinical Efficacy of Oseltamivir in the Treatment of Influenza
| Outcome | Oseltamivir Group | Placebo Group | Reduction/Difference | Reference |
| Median Duration of Illness (Adults) | 87.4 hours | 116.5 hours | 29.1 hours (25%) | |
| Median Duration of Illness (Children) | - | - | 29 hours | |
| Risk of Otitis Media (Children) | - | - | 34% reduction | |
| Hospitalization Rate | No significant reduction | No significant reduction | - |
Table 3: In Vitro Activity of Oseltamivir Carboxylate against Influenza Viruses
| Virus Strain | IC50 (nM) | Reference |
| Influenza A/H1N1 | 0.92 - 1.34 | |
| Influenza A/H3N2 | 0.67 | |
| Influenza B | 4.19 - 13 |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the inhibitory effect of a compound on the neuraminidase enzyme using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Neuraminidase enzyme (from influenza virus)
-
Oseltamivir carboxylate (as a positive control)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound and oseltamivir carboxylate in the assay buffer.
-
Add a fixed amount of neuraminidase enzyme to each well of the microplate containing the inhibitor dilutions and a control (no inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow: Neuraminidase Inhibition Assay
Conclusion
Oseltamivir stands as a testament to the power of structure-based drug design, offering a critical therapeutic option for the management of influenza. Its discovery and development, from the fundamental understanding of the viral lifecycle to its complex chemical synthesis, underscore the multidisciplinary nature of modern drug development. The quantitative data from pharmacokinetic and clinical studies have firmly established its efficacy and safety profile, cementing its role in public health preparedness for both seasonal and pandemic influenza.
References
- 1. benchchem.com [benchchem.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
- 4. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
An In-depth Technical Guide to Compound Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Target Deconvolution
The identification of a compound's molecular target, often termed "target deconvolution," is a pivotal and frequently rate-limiting step in the drug discovery pipeline.[1][2] Understanding the specific protein or biomolecule with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, optimizing therapeutic efficacy, and predicting potential off-target effects.[1][2] Historically, many drugs were discovered through phenotypic screening, which identifies compounds that produce a desired biological effect without prior knowledge of the target.[3][4][5] While powerful, this approach necessitates subsequent studies to determine the precise molecular target responsible for the observed phenotype.[6]
Target validation is the subsequent, essential process that provides confidence that modulating the identified target will have a therapeutic benefit within an acceptable safety margin.[7][8][9] Inadequate target validation is a primary cause of clinical trial failures due to a lack of efficacy or unforeseen toxicity.[8][10] This guide provides a comprehensive overview of the core methodologies for both identifying and validating compound targets, complete with detailed protocols, data presentation, and visual workflows.
Core Methodologies in Target Identification
Experimental strategies for identifying a compound's target can be broadly classified into direct and indirect methods.[1][2]
-
Direct Methods: These approaches rely on the physical interaction and binding between the compound and its target protein. They are often considered the gold standard for providing direct evidence of an interaction. Key techniques include affinity-based and proteomics-based approaches.[1][6]
-
Indirect Methods: These methods infer the target by analyzing the biological consequences of the compound's activity, such as changes in gene expression or cellular phenotype.[2][3] Genetic and computational approaches fall under this category.
Direct Identification Methodologies: Experimental Protocols and Data
Affinity Chromatography
Affinity chromatography is a powerful and widely used technique that isolates target proteins based on their specific binding to an immobilized compound.[1][4][11] A derivative of the compound is attached to a solid matrix, which then acts as "bait" to capture interacting proteins from a cell lysate.[1][12]
Caption: Workflow for affinity chromatography-based target identification.
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of the bioactive compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads).
-
Incubate the synthesized probe with the beads according to the manufacturer's protocol to achieve efficient immobilization. Wash the beads extensively to remove any non-covalently bound probe.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
-
Binding/Incubation:
-
Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with beads that have not been coupled to the compound.
-
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove proteins that are non-specifically bound to the matrix.[2]
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competitive Elution: Using a high concentration of the free (non-immobilized) compound.
-
Non-specific Elution: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or a buffer containing a denaturant (e.g., SDS-PAGE loading buffer).
-
-
-
Identification by Mass Spectrometry (MS):
-
Separate the eluted proteins using 1D SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[2][12]
-
The final output is a list of proteins identified by mass spectrometry. Data is typically filtered based on enrichment over the negative control.
| Protein ID (UniProt) | Gene Name | Mascot Score | Unique Peptides | Fold Enrichment (vs. Control) |
| P04637 | TP53 | 345 | 15 | 25.3 |
| Q06830 | BAX | 289 | 11 | 19.8 |
| P10415 | CASP3 | 210 | 8 | 15.1 |
| P42224 | CHEK1 | 155 | 6 | 12.5 |
| Q13541 | ATR | 112 | 4 | 3.2 |
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying direct compound binding in a cellular environment.[1] It is based on the principle that when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[13] This thermal stabilization can be detected and quantified.[1][14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the compound of interest at a desired concentration or with a vehicle control (e.g., DMSO). Incubate under normal culture conditions for 1 hour.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermocycler and heat them for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2-3°C increments). Include an unheated control.[13]
-
After heating, cool the samples to 4°C for 3 minutes.[13]
-
-
Lysis and Fractionation:
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the specific target protein remaining in the supernatant using a suitable protein detection method, such as Western blotting, ELISA, or mass spectrometry.[13]
-
-
Data Analysis:
-
Quantify the protein levels at each temperature for both the compound-treated and vehicle-treated samples.
-
Normalize the data to the amount of protein in the unheated (4°C) sample.
-
Plot the percentage of soluble protein as a function of temperature to generate "melt curves." A shift in the curve for the compound-treated sample indicates thermal stabilization.
-
The key quantitative output from a CETSA experiment is the thermal shift (ΔTm), which represents the change in the melting temperature of the target protein upon compound binding.
| Compound | Concentration (µM) | Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | Thermal Shift (ΔTm) |
| Inhibitor-X | 10 | Kinase Y | 52.1 | 58.4 | +6.3 °C |
| Inhibitor-X | 1 | Kinase Y | 52.1 | 54.2 | +2.1 °C |
| Inhibitor-Z | 10 | Kinase Y | 52.1 | 52.3 | +0.2 °C (No shift) |
| Vehicle | - | Kinase Y | 52.1 | - | - |
Indirect and Validating Methodologies
Once a putative target is identified, its biological relevance to the compound's mechanism of action must be validated.[8]
Genetic Approaches (CRISPR/Cas9)
Genetic manipulation is a powerful tool for validating drug targets.[6][9] CRISPR-Cas9 technology, in particular, allows for precise gene editing to mimic the effect of a drug.[7][15] If knocking out a target gene phenocopies the effect of the compound, it provides strong evidence that the compound acts through that target.[7][16]
Caption: The logic of using CRISPR for target validation.
-
gRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the putative target gene to ensure a functional knockout.
-
Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Cell Line Transduction:
-
Produce lentivirus for the gRNA/Cas9 constructs.
-
Transduce the cell line of interest with the lentivirus.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Knockout Validation:
-
Expand the selected cell population.
-
Confirm the knockout of the target protein by Western blot or qPCR to verify the absence of protein or mRNA, respectively.
-
-
Phenotypic Assay:
-
Perform the same phenotypic assay used in the initial compound screen on both the knockout cells and wild-type (control) cells.
-
Measure the relevant biological readout (e.g., cell viability, reporter gene expression, cytokine production).
-
-
Data Analysis:
-
Compare the phenotype of the knockout cells to that of wild-type cells treated with the compound. A strong correlation validates the target.
-
| Condition | Assay Readout (e.g., % Apoptosis) | Standard Deviation | Conclusion |
| Wild-Type + Vehicle | 5.2% | ± 1.1% | Baseline |
| Wild-Type + Compound X | 48.5% | ± 3.5% | Compound induces apoptosis |
| Target T Knockout + Vehicle | 46.9% | ± 4.1% | Knockout phenocopies compound |
| Scrambled gRNA + Vehicle | 5.5% | ± 1.3% | Negative control |
Biochemical and Cell-Based Assays
Biochemical and cell-based assays are essential for both primary screening and target validation.[10][17] Once a target is identified, its interaction with the compound can be characterized in detail.
-
Biochemical Assays: These assays use purified proteins in a cell-free environment to measure direct interactions like binding affinity (Kd) or enzyme inhibition (IC50).[10][17][18] They are prized for their simplicity and reproducibility.[10]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring the compound's effect within a living cell.[10][16] They can confirm target engagement and measure downstream functional consequences, such as the modulation of a signaling pathway.[19][20]
Caption: Inhibition of a kinase target blocks a signaling pathway.
Conclusion
Compound target identification and validation are interconnected processes that form the foundation of modern, mechanism-driven drug discovery. The integration of direct biochemical methods like affinity chromatography and CETSA with powerful genetic validation tools such as CRISPR provides a robust framework for confidently linking a compound to its molecular target and its therapeutic effect. The detailed protocols and methodologies outlined in this guide serve as a technical resource for researchers aiming to navigate the complexities of target deconvolution and build a compelling case for advancing novel therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 19. bioivt.com [bioivt.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
Technical Guide: The Role of Vemurafenib in the MAPK/ERK Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a fundamental cascade that transduces extracellular signals to intracellular responses, governing critical cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers. In approximately 50% of metastatic melanoma cases, a specific point mutation in the BRAF gene, resulting in a valine to glutamic acid substitution at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[2][3] This aberrant activation drives uncontrolled signaling through the downstream kinases MEK and ERK, promoting oncogenesis.[2]
Vemurafenib (PLX4032) is a potent, small-molecule inhibitor specifically designed to target the ATP-binding site of the mutated BRAF V600E kinase.[2][4] Its development marked a paradigm shift in the treatment of BRAF V600E-mutant metastatic melanoma, demonstrating significant improvements in progression-free and overall survival.[5] This guide provides an in-depth overview of Vemurafenib's mechanism of action, its quantitative effects, and the key experimental protocols used for its characterization.
Mechanism of Action
Vemurafenib functions as an ATP-competitive inhibitor, selectively binding to the active conformation of the BRAF V600E mutant kinase.[1] This binding action blocks the kinase's ability to phosphorylate its downstream target, MEK.[6] By inhibiting MEK phosphorylation, Vemurafenib effectively halts the entire signaling cascade, leading to a shutdown of ERK phosphorylation and activity.[2][6] The ultimate consequence in BRAF V600E-mutant cancer cells is the inhibition of cellular proliferation and the induction of apoptosis.[3][7]
However, a notable characteristic of Vemurafenib is its potential for paradoxical activation of the MAPK pathway in cells with wild-type BRAF, particularly those with upstream RAS mutations.[4] This phenomenon can contribute to the development of secondary skin cancers and is a key consideration in its clinical application.[4][8]
Signaling Pathway Diagram
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the specific inhibitory action of Vemurafenib on the constitutively active BRAF V600E protein.
Quantitative Data Summary
The potency of Vemurafenib is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values, which vary depending on the specific kinase and the cellular context.
| Parameter | Target / Cell Line | Value | Reference(s) |
| IC50 (Kinase Activity) | BRAF V600E | 13-31 nM | [9] |
| Wild-Type BRAF | 100-160 nM | [9] | |
| C-RAF | 6.7-48 nM | [9] | |
| IC50 (Cell Proliferation) | A375 (Melanoma, BRAF V600E) | 0.01 - 0.175 µM | [10] |
| RKO (Colorectal, BRAF V600E) | 4.57 µM | [11] | |
| BRAF Wild-Type Cell Lines | >10 µM | [11] | |
| IC50 (ERK Phosphorylation) | RKO (Colorectal, BRAF V600E) | 67 nM | [11] |
| IC50 (MEK Phosphorylation) | RKO (Colorectal, BRAF V600E) | 572 nM | [11] |
Key Experimental Protocols
Characterizing the effects of Vemurafenib involves a series of standard in vitro and cell-based assays. Below are detailed protocols for two fundamental experiments.
This assay directly measures the ability of Vemurafenib to inhibit the enzymatic activity of purified BRAF V600E.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the BRAF kinase. The remaining ATP is quantified using a luciferase-based reagent (e.g., Kinase-Glo®), where the light output is inversely proportional to kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of Vemurafenib in a suitable buffer (e.g., 1% DMSO).
-
Dilute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in kinase buffer.
-
-
Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the Vemurafenib dilutions or vehicle control (DMSO).
-
Add 20 µL of the diluted BRAF V600E enzyme to all wells except the "blank" control.
-
Add 25 µL of a master mix containing kinase buffer, 500 µM ATP, and the MEK1 substrate.[12]
-
-
Kinase Reaction:
-
Initiate the reaction by adding the enzyme.
-
Incubate the plate at 30°C for 45 minutes to allow for phosphorylation.[12]
-
-
Detection:
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and plot the values against the log of Vemurafenib concentration to determine the IC50 value using non-linear regression.
-
This colorimetric assay assesses the impact of Vemurafenib on the viability and proliferation of cancer cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed BRAF V600E-mutant melanoma cells (e.g., A375) in a 96-well plate at a density of 1,000-10,000 cells per well.[6]
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of Vemurafenib in complete cell culture medium. A typical concentration range is 15 pM to 20 µM.[6]
-
Remove the existing medium and add 100 µL of the medium containing the different Vemurafenib concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period, typically 48 to 72 hours.[10]
-
-
Detection (MTT Protocol):
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against the log of Vemurafenib concentration to determine the IC50 value.[6]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like Vemurafenib.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Structural Analysis and Chemical Properties of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Developed by AstraZeneca, Osimertinib was rationally designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1][4][5] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile.[1][6] This guide provides a detailed examination of its structural characteristics, chemical properties, and the experimental methodologies used for their determination.
Structural Analysis
Osimertinib is a mono-anilino-pyrimidine compound.[1][5] Its unique chemical architecture is central to its high potency and selectivity.
Chemical Structure
The chemical name for Osimertinib is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[2] The structure is characterized by a central anilino-pyrimidine core, which is substituted with an indole (B1671886) group and a crucial acrylamide (B121943) moiety.[7]
Key Structural Features:
-
Acrylamide Group: This Michael acceptor is the pharmacophore responsible for the drug's irreversible mechanism of action. It forms a covalent bond with the cysteine-797 (Cys797) residue in the ATP-binding site of mutant EGFR.[6][8][9]
-
Anilino-pyrimidine Core: This scaffold serves as the backbone for positioning the key interacting groups within the EGFR kinase domain.
-
Indole Moiety: The N-methylindole group contributes to the binding affinity and selectivity.
-
Dimethylaminoethyl-methylamino Side Chain: This group enhances the solubility and pharmacokinetic properties of the molecule.
Crystallographic Data
The three-dimensional conformation of Osimertinib bound to EGFR has been elucidated through X-ray crystallography. These studies confirm its binding mode and the structural basis for its selectivity.[10][11]
The crystal structure of Osimertinib mesylate (Form B) has been determined, crystallizing in the triclinic space group P-1.[12] Structural data for Osimertinib in complex with the EGFR T790M mutant provides critical insights into its mechanism.[11]
| Crystallographic Parameters (Osimertinib Mesylate Form B) | |
| Crystal System | Triclinic[12] |
| Space Group | P-1[12] |
| a (Å) | 11.42912[12] |
| b (Å) | 11.72274[12] |
| c (Å) | 13.32213[12] |
| α (°) | 69.0265[12] |
| β (°) | 74.5914[12] |
| γ (°) | 66.4007[12] |
| Volume (ų) | 1511.557[12] |
| PDB ID (in complex with EGFR-T790M/V948R) | 6Z4B[11] |
Chemical Properties
The physicochemical properties of Osimertinib are integral to its pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Physicochemical Properties | |
| Molecular Formula | C28H33N7O2[2] |
| Molecular Weight | 499.619 g/mol [2] |
| CAS Number | 1421373-65-0[2] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline)[13] |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C)[13] |
| Melting Point (Mesylate Salt) | >232°C (decomposes)[14] |
| Metabolism | Predominantly by Cytochrome P450 enzymes CYP3A4 and CYP3A5[2][13] |
| Elimination Half-Life | Approximately 48 hours[2] |
Mechanism of Action and Signaling Pathway
Osimertinib exerts its therapeutic effect by inhibiting EGFR-mediated signaling pathways that are critical for cancer cell proliferation and survival.[8]
Irreversible Inhibition
The primary mechanism of action involves the irreversible, covalent binding of Osimertinib's acrylamide group to the Cys797 residue within the ATP-binding pocket of mutant EGFR.[5][9] This covalent bond formation permanently blocks the kinase activity of the receptor, preventing ATP from binding and halting the downstream autophosphorylation and activation of signaling cascades.[8][9]
EGFR Signaling Pathway
The EGFR pathway is a crucial signaling network in cell biology.[15] Ligand binding to EGFR triggers receptor dimerization and activation of its intrinsic tyrosine kinase, which autophosphorylates tyrosine residues. This initiates downstream signaling through pathways like RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR, promoting cell growth, proliferation, and survival.[15][16][17] In NSCLC with activating EGFR mutations, these pathways are constitutively active.[16] Osimertinib's inhibition of the mutant EGFR effectively shuts down these aberrant signals.[8][9]
Experimental Protocols
X-ray Crystallography for Structural Determination
This protocol provides a generalized workflow for determining the crystal structure of a protein-ligand complex, such as EGFR bound to Osimertinib.
-
Protein Expression and Purification: The EGFR kinase domain (e.g., T790M/L858R mutant) is expressed in a suitable system (e.g., insect cells) and purified using chromatography techniques (e.g., affinity, ion exchange, size exclusion).[1]
-
Complex Formation: The purified EGFR protein is incubated with a molar excess of Osimertinib to ensure saturation of the binding site.[1]
-
Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop).[1]
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and build an electron density map. The atomic model of the EGFR-Osimertinib complex is built into the map and refined to yield the final structure.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical method to measure the potency of Osimertinib against various EGFR forms (e.g., WT, L858R/T790M).[18][19]
Synthesis Overview
The synthesis of Osimertinib is a multi-step process that has been optimized for efficiency and large-scale production.[20] The core of the synthesis involves the coupling of key intermediates to build the final mono-anilino-pyrimidine structure. While various routes exist, a common approach involves the construction of the substituted aniline, followed by its coupling with a pyrimidine (B1678525) derivative, and final attachment of the acrylamide side chain.[3][21]
Conclusion
Osimertinib represents a paradigm of structure-based drug design in targeted cancer therapy. Its unique structural features, particularly the covalent-binding acrylamide group, confer a potent and selective mechanism of action. This results in a robust pharmacological profile characterized by high efficacy against mutant EGFR and a manageable safety profile due to its lower affinity for wild-type EGFR.[6][22] The comprehensive data presented in this guide, from crystallographic details to inhibitory activity, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) (2021) | James A. Kaduk [scispace.com]
- 13. tga.gov.au [tga.gov.au]
- 14. Osimertinib mesylate | 1421373-66-1 [chemicalbook.com]
- 15. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
In Vitro Characterization of Osimertinib: A Technical Guide
Introduction
Osimertinib (marketed as TAGRISSO™, formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to selectively target both EGFR TKI-sensitizing mutations, such as exon 19 deletions and the L858R point mutation, and the T790M resistance mutation.[1][2][3][4] The T790M mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of Osimertinib is its significant selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which contributes to a more favorable safety profile.[1][2][3]
This technical guide provides a comprehensive overview of the in vitro characterization of Osimertinib, detailing its mechanism of action, biochemical and cellular potency, and the experimental protocols used to ascertain these properties.
Core Mechanism of Action: Irreversible Covalent Inhibition
Osimertinib is a mono-anilino-pyrimidine compound that functions by irreversibly binding to the kinase domain of EGFR.[1][3] Its chemical structure includes a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding site of mutant EGFR.[1][2][3][5][6] This permanent bond physically obstructs the binding of ATP, thereby inhibiting the receptor's autophosphorylation and blocking the activation of downstream signaling pathways crucial for cell proliferation and survival.[1][2][5][6]
The primary signaling cascades inhibited by Osimertinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5][6][7][8] By shutting down these pro-growth and anti-apoptotic signals, Osimertinib effectively reduces tumor cell proliferation and induces apoptosis.[1]
Data Presentation: Biochemical and Cellular Potency
The in vitro potency of Osimertinib has been extensively evaluated in both biochemical (enzymatic) and cellular assays. The data consistently demonstrates its high potency against clinically relevant EGFR mutations and its selectivity over wild-type EGFR.
Table 1: Biochemical Activity of Osimertinib Against Recombinant EGFR Kinases
| EGFR Variant | IC₅₀ (nM) | Description |
| Exon 19 deletion | 13-54 | Potent inhibition of common sensitizing mutation.[9] |
| L858R | 13-54 | Potent inhibition of common sensitizing mutation.[9] |
| L858R / T790M | <15 | High potency against the key resistance mutation.[3] |
| Exon 19 del / T790M | <15 | High potency against the key resistance mutation.[3] |
| Wild-Type EGFR | 480-1865 | Significantly lower potency, demonstrating selectivity.[3] |
Table 2: Cellular Activity of Osimertinib in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC₅₀ (nM) for Cell Viability |
| PC-9 | Exon 19 deletion | ~10-20 |
| H3255 | L858R | ~15-30 |
| NCI-H1975 | L858R / T790M | <15 |
| PC-9VanR | Exon 19 del / T790M | <15 |
Note: IC₅₀ values are approximate and can vary based on specific experimental conditions. The data is compiled from multiple sources indicating high potency in cellular models.[3]
Mandatory Visualizations
Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which Osimertinib inhibits EGFR and its downstream signaling pathways.
Caption: Osimertinib covalently binds to mutant EGFR, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the cellular potency of an inhibitor like Osimertinib.
Caption: Workflow for determining the IC₅₀ value of Osimertinib using a cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of kinase inhibitors. Below are representative protocols for key experiments.
EGFR Kinase Activity Assay (Biochemical)
Objective: To determine the IC₅₀ value of Osimertinib against purified recombinant EGFR protein variants (e.g., L858R/T790M, WT).
Materials:
-
Recombinant human EGFR kinase domains (specific variants)
-
Osimertinib, serially diluted in DMSO
-
ATP (Adenosine Triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Prepare serial dilutions of Osimertinib in a fresh assay plate.
-
Add the recombinant EGFR kinase enzyme and the peptide substrate to each well containing the compound.
-
Incubate the plate for 60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Data is normalized to vehicle (DMSO) controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
Plot the percent inhibition against the log concentration of Osimertinib and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability / Proliferation Assay (Cell-Based)
Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of Osimertinib on cancer cell lines with different EGFR mutation statuses.
Materials:
-
EGFR-mutant human cancer cell lines (e.g., NCI-H1975, PC-9)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Osimertinib, serially diluted in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTS, resazurin)
-
Luminometer
Methodology:
-
Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The following day, replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[1]
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP present, which indicates the number of viable cells.
-
Calculate cell viability as a percentage relative to the vehicle control wells and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.[1]
Western Blot for Phospho-Protein Analysis
Objective: To visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its key downstream signaling proteins, such as AKT and ERK.[1]
Materials:
-
EGFR-mutant human cancer cell lines
-
Osimertinib
-
EGF (Epidermal Growth Factor) for stimulation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling.
-
Pre-treat cells with various concentrations of Osimertinib for 2-4 hours.
-
For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce robust EGFR phosphorylation.[1]
-
Immediately wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analyze the band intensities to assess the reduction in phosphorylation of EGFR, AKT, and ERK relative to total protein levels and the loading control.
Conclusion
The in vitro characterization of Osimertinib clearly demonstrates its high potency and selectivity for sensitizing and T790M-resistant EGFR mutations, while sparing wild-type EGFR.[1][3] Its mechanism, centered on the irreversible covalent inhibition of the EGFR kinase, effectively abrogates downstream pro-survival signaling.[1][5] The comprehensive in vitro assays outlined in this guide are fundamental for defining the compound's activity profile, confirming its mechanism of action, and providing a strong rationale for its clinical development and use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. academic.oup.com [academic.oup.com]
The Effect of Rapamycin on T-Cells: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth examination of the multifaceted effects of Rapamycin (B549165) on T-lymphocytes. Rapamycin, a macrolide compound, is a potent inhibitor of the mammalian Target of Rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and differentiation. In the context of immunology, Rapamycin's primary mechanism involves forming a complex with the FK506-binding protein 12 (FKBP12), which then allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition profoundly alters T-cell function, primarily by arresting the cell cycle and modulating differentiation pathways. This document summarizes the core molecular mechanisms, presents quantitative data on its effects on T-cell subsets, provides detailed experimental protocols for studying these effects, and visualizes key pathways and workflows.
Core Mechanism of Action
Rapamycin exerts its immunosuppressive effects by targeting the mTOR signaling pathway, a central regulator of lymphocyte function. Upon entering a T-cell, Rapamycin binds to the intracellular protein FKBP12.[1] This Rapamycin-FKBP12 complex then interacts with and inhibits mTOR, specifically as part of the mTORC1 complex.[1][2]
The primary consequences of mTORC1 inhibition in T-cells include:
-
Cell Cycle Arrest: Rapamycin blocks T-cell proliferation induced by cytokines like Interleukin-2 (IL-2) by impeding the G1 to S phase transition of the cell cycle.[1][3] This is achieved by disrupting downstream signaling events, including the phosphorylation of p70 S6 kinase (p70s6k) and preventing the degradation of the cyclin-dependent kinase inhibitor p27.[1]
-
Modulation of Protein Synthesis: By inhibiting p70s6k, Rapamycin reduces the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby decreasing overall protein synthesis required for cell growth and proliferation.[1]
-
Metabolic Reprogramming: mTOR is a key link between T-cell differentiation and cellular metabolism.[4] Rapamycin's inhibition of mTOR can shift T-cells away from glycolysis and towards metabolic pathways like fatty acid oxidation.[5]
While mTORC2 is considered relatively resistant to acute Rapamycin treatment, prolonged exposure can also disrupt mTORC2 assembly and signaling, affecting downstream targets like Akt.[3][6][7]
Impact on T-Cell Differentiation and Function
Rapamycin's influence extends beyond simple proliferation arrest; it actively skews the differentiation of naïve T-cells, particularly the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T-cells (Tregs).
Promotion of Regulatory T-Cells (Tregs)
Multiple studies have demonstrated that Rapamycin promotes the generation and expansion of CD4+CD25+FoxP3+ Tregs.[6][8][9] In the presence of TGF-β, a cytokine crucial for Treg development, Rapamycin enhances the expression of the master transcription factor FoxP3.[8] This effect is linked to its ability to inhibit mTOR, as T-cells deficient in mTOR preferentially develop into Tregs.[6] Metabolically, Rapamycin facilitates fatty acid oxidation (FAO) in Treg cells, a metabolic profile associated with their suppressive function.[5]
Inhibition of T Helper 17 (Th17) Cells
Conversely, Rapamycin potently inhibits the differentiation of pathogenic Th17 cells.[8][9][10] The generation of Th17 cells is typically driven by TGF-β in combination with IL-6. Rapamycin blocks this process, reducing the production of the signature cytokine IL-17.[8][11] This inhibitory action is associated with the blockade of glycolysis, the preferred metabolic pathway for effector T-cells like Th17.[5] By suppressing Th17 generation and promoting Treg development, Rapamycin shifts the immune environment towards a state of tolerance.[5][8]
Modulation of CD8+ T-Cell Memory
The effect of Rapamycin on CD8+ T-cells is context-dependent. While it can inhibit the proliferation of effector CD8+ T-cells, it has been shown to enhance the generation and quality of memory CD8+ T-cells.[4][6][7] By inhibiting mTORC1, Rapamycin promotes metabolic programs reliant on lipid metabolism, which is a characteristic of long-lived memory T-cells.[6] This has led to the strategic use of Rapamycin to improve vaccine efficacy in preclinical models.[6] However, the timing and duration of treatment are critical, as long-term mTORC1 blockade can abrogate memory formation.[6]
Data Presentation: Quantitative Effects of Rapamycin on T-Cells
The following tables summarize quantitative data extracted from referenced studies, illustrating the impact of Rapamycin on various T-cell parameters.
| Table 1: Effect of Rapamycin on Treg and Th17 Differentiation from Naïve CD4+ T-Cells | |
| Experimental Condition | Resulting Cell Population (%) |
| Naïve CD4+CD25- T-cells + TGF-β | 42.8% FoxP3+ cells |
| Naïve CD4+CD25- T-cells + TGF-β + Rapamycin (10 ng/ml) | 54.5% FoxP3+ cells[8] |
| Naïve CD4+CD25- T-cells + TGF-β + IL-6 | 7.1% IL-17-producing cells |
| Naïve CD4+CD25- T-cells + TGF-β + IL-6 + Rapamycin (10 ng/ml) | 4.8% IL-17-producing cells[8] |
| Table 2: Effect of Rapamycin on Cytotoxic T-Lymphocyte (CTL) Proteome | |
| Parameter | Change after Rapamycin Treatment |
| Number of Proteins with Decreased Expression | 413[12] |
| Number of Proteins with Increased Expression | 427[12] |
| Key Effector Molecules with Decreased Expression | Granzymes, Perforin, TNF, IFN-γ[12] |
| Metabolic Enzymes with Decreased Expression | Glycolytic Enzymes[12] |
| Metabolic Enzymes with Increased Expression | Oxidative Phosphorylation Enzymes[12] |
Experimental Protocols
Protocol: In Vitro T-Cell Differentiation Assay
This protocol details a method for differentiating naïve CD4+ T-cells into Treg or Th17 subsets in the presence or absence of Rapamycin.
Materials and Reagents:
-
Murine spleen or lymph nodes
-
CD4+CD25- Naïve T-Cell Isolation Kit (e.g., MACS-based)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3e and Anti-CD28 antibodies (plate-bound or bead-coupled)
-
Recombinant murine cytokines: TGF-β, IL-6, IL-2
-
Rapamycin (stock solution in DMSO)
-
Cell culture plates (96-well, round-bottom)
-
Flow cytometry staining buffers, antibodies (anti-CD4, anti-FoxP3, anti-IL-17), and intracellular fixation/permeabilization kit.
Procedure:
-
Isolate naïve CD4+CD25- T-cells from murine spleen or lymph nodes using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3e antibody (e.g., 1 µg/ml) overnight at 4°C. Wash wells with sterile PBS before use.
-
Seed the purified naïve T-cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/ml) to all wells.
-
Create the following conditions in triplicate:
-
Treg Differentiation: Add TGF-β (e.g., 5 ng/ml) and IL-2 (e.g., 100 U/ml).
-
Treg + Rapamycin: Add TGF-β, IL-2, and Rapamycin (e.g., 10-100 nM). Include a DMSO vehicle control.
-
Th17 Differentiation: Add TGF-β (e.g., 1-5 ng/ml) and IL-6 (e.g., 20 ng/ml).
-
Th17 + Rapamycin: Add TGF-β, IL-6, and Rapamycin (e.g., 10-100 nM). Include a DMSO vehicle control.
-
-
Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
For IL-17 analysis, restimulate cells for the final 4-6 hours with PMA, Ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest cells and perform flow cytometry staining for surface markers (CD4) and intracellular targets (FoxP3 or IL-17) using an appropriate fixation and permeabilization kit.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+FoxP3+ (Treg) or CD4+IL-17+ (Th17) cells in each condition.
Protocol: Western Blot Analysis of mTOR Pathway Inhibition
This protocol provides a method for analyzing the phosphorylation status of mTORC1 downstream targets in T-cells following Rapamycin treatment.[13][14]
Materials and Reagents:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Rapamycin (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70s6k (Thr389), anti-total-p70s6k, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed T-cells (e.g., 2-5 x 10^6 cells) and allow them to acclimate. For primary cells, stimulate with anti-CD3/CD28 for 24-48 hours.
-
Treat cells with Rapamycin (e.g., 20-100 nM) or DMSO vehicle control for a specified time (e.g., 2-24 hours). A 2-hour treatment is often sufficient to see inhibition of phosphorylation.[13]
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer containing inhibitors. Incubate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[13]
-
Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg per lane). Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p70s6k) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total protein (e.g., total-p70s6k) and a loading control (β-actin) to confirm equal loading and quantify the change in phosphorylation.
Mandatory Visualizations
Caption: Rapamycin binds FKBP12 to allosterically inhibit mTORC1, blocking T-cell proliferation.
Caption: Experimental workflow for studying T-cell differentiation in the presence of Rapamycin.
Caption: Rapamycin inhibits mTOR, promoting FAO-dependent Tregs and suppressing glycolytic Th17s.
References
- 1. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of mTOR in memory CD8+ T-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mammalian Target of Rapamycin (mTOR) provides a critical link between T cell differentiation, function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin Modulate Treg/Th17 Balance via Regulating Metabolic Pathways: A Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin-resistant effector T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin inhibits differentiation of Th17 cells and promotes generation of FoxP3+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin inhibits differentiation of Th17 cells and promotes generation of FoxP3+ T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of mammalian target of rapamycin inhibition on T helper type 17 and regulatory T cell differentiation in vitro and in vivo in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of rapamycin and retinoic acid on expansion, stability and suppressive qualities of human CD4+CD25+FOXP3+ T regulatory cell subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytotoxic T cell proteome and its shaping by mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preliminary Studies of GMN-123 in the APP/PS1 Mouse Model of Alzheimer's Disease
This technical guide provides a comprehensive overview of the preclinical evaluation of GMN-123, a novel therapeutic compound, in the widely used APP/PS1 transgenic mouse model of Alzheimer's disease. Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The APP/PS1 mouse model recapitulates key aspects of Alzheimer's pathology, including age-dependent Aβ deposition and associated cognitive deficits, making it a valuable tool for preclinical drug development.[2][3]
Hypothesized Mechanism of Action
GMN-123 is a novel synthetic compound designed to modulate the intricate signaling pathways implicated in Alzheimer's disease pathogenesis. It is hypothesized that GMN-123 exerts its neuroprotective effects through a dual mechanism of action. Firstly, it is proposed to be a potent activator of the PI3K/Akt signaling pathway. The activation of this pathway is known to promote neuronal survival and enhance synaptic plasticity. A key downstream effect of Akt activation is the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3β (GSK3β).[4] GSK3β is a critical enzyme in the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles.[4] By inhibiting GSK3β, GMN-123 is expected to reduce tau pathology.
Secondly, GMN-123 is believed to interfere with the amyloidogenic processing of the Amyloid Precursor Protein (APP). It is postulated that the compound enhances the activity of α-secretase (ADAM17), a non-amyloidogenic enzyme, thereby reducing the production of neurotoxic Aβ peptides.[5] This dual action on both tau and amyloid pathologies positions GMN-123 as a promising multi-target therapeutic candidate for Alzheimer's disease.
Data Presentation
The efficacy of GMN-123 was assessed through a series of behavioral and biochemical analyses. The following tables summarize the quantitative data obtained from these studies.
Table 1: Cognitive Performance in the Morris Water Maze
| Treatment Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds) |
| Wild-Type + Vehicle | 20.5 ± 2.1 | 25.8 ± 3.2 |
| APP/PS1 + Vehicle | 45.2 ± 4.5 | 12.3 ± 2.8 |
| APP/PS1 + GMN-123 (10 mg/kg) | 30.1 ± 3.8 | 19.5 ± 3.1 |
| APP/PS1 + GMN-123 (20 mg/kg) | 24.7 ± 3.2 | 22.1 ± 2.9 |
Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test (p < 0.05).
Table 2: Brain Aβ42 and Phosphorylated Tau Levels
| Treatment Group | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) | Phospho-Tau (Ser396) (relative units) |
| Wild-Type + Vehicle | 15.6 ± 3.2 | 112.4 ± 15.7 | 0.25 ± 0.05 |
| APP/PS1 + Vehicle | 88.3 ± 9.1 | 543.8 ± 45.2 | 1.52 ± 0.18 |
| APP/PS1 + GMN-123 (10 mg/kg) | 52.7 ± 7.5 | 321.5 ± 38.9 | 0.89 ± 0.11 |
| APP/PS1 + GMN-123 (20 mg/kg) | 35.1 ± 6.3 | 215.6 ± 29.1 | 0.55 ± 0.08 |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test (p < 0.05).
Experimental Protocols
1. Animal Model and Treatment
-
Animals: Male APP/PS1 transgenic mice and their wild-type littermates were used in this study. Animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Treatment: At 6 months of age, APP/PS1 mice were randomly assigned to receive either vehicle (0.5% carboxymethylcellulose in saline) or GMN-123 at doses of 10 mg/kg or 20 mg/kg. Wild-type mice received the vehicle. Treatments were administered daily via oral gavage for a period of 12 weeks.
2. Morris Water Maze
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water was used. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in a fixed location.
-
Procedure: Mice were trained to find the hidden platform over five consecutive days, with four trials per day. For each trial, the mouse was released from one of four starting positions and allowed to swim for 60 seconds. If the mouse did not find the platform within this time, it was guided to it. The escape latency (time to find the platform) was recorded.
-
Probe Trial: On the sixth day, the platform was removed, and the mice were allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.[6]
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42
-
Sample Preparation: Following the behavioral tests, mice were euthanized, and their brains were harvested. The hippocampus and cortex were dissected and homogenized in a lysis buffer.
-
Procedure: Commercially available ELISA kits were used to quantify the levels of soluble and insoluble Aβ42 in the brain homogenates, following the manufacturer's instructions.[3] Protein concentrations were determined using a BCA protein assay for normalization.
4. Western Blot for Phosphorylated Tau
-
Sample Preparation: Brain homogenates were prepared as described for the ELISA.
-
Procedure: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for phosphorylated tau at serine 396 (p-Tau Ser396). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system. Band intensities were quantified and normalized to total tau levels.
Visualizations
Caption: Hypothesized signaling pathway of GMN-123.
Caption: Overview of the experimental workflow.
Caption: Logical relationship of study components.
References
- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 2. Preliminary study on early diagnosis of Alzheimer’s disease in APP/PS1 transgenic mice using multimodal magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer’s-Related Beta-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Janus Kinase (JAK) Inhibitors and the Profile of Abrocitinib
This technical guide provides a comprehensive overview of Janus kinase (JAK) inhibitors, a class of small molecule drugs that target the JAK-STAT signaling pathway. It offers a detailed examination of Abrocitinib (B560407), a selective JAK1 inhibitor, including its mechanism of action, clinical efficacy, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in immunology, dermatology, and related fields.
Introduction to Janus Kinase (JAK) Inhibitors
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, apoptosis, and immune regulation.[1] This pathway is activated by a multitude of cytokines and growth factors, making it a key player in the inflammatory response.[2][3] The JAK family of enzymes consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Each of these enzymes plays a distinct role in mediating the signals of different cytokines.[4]
Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including atopic dermatitis, rheumatoid arthritis, and psoriasis.[1][6] This has led to the development of JAK inhibitors (also known as "jakinibs"), which are small molecules designed to block the activity of one or more JAK enzymes, thereby interrupting the downstream inflammatory signaling.[6] The selectivity of these inhibitors for different JAK family members is a critical factor in determining their efficacy and safety profiles.[7]
Abrocitinib: A Selective JAK1 Inhibitor
Abrocitinib is an oral, small-molecule, selective inhibitor of JAK1.[8] By specifically targeting JAK1, Abrocitinib modulates the signaling of multiple cytokines involved in the pathophysiology of atopic dermatitis, including interleukin (IL)-4, IL-13, IL-31, IL-22, and thymic stromal lymphopoietin (TSLP).[8][9] This targeted inhibition leads to a reduction in inflammation and pruritus associated with the disease.[10]
Mechanism of Action
Abrocitinib exerts its therapeutic effect by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the JAK1 enzyme.[8] This prevents the phosphorylation and activation of STAT proteins, which are key downstream effectors in the JAK-STAT pathway.[10] The inhibition of STAT phosphorylation ultimately leads to a decrease in the transcription of pro-inflammatory genes.[10] In vitro studies have demonstrated that Abrocitinib has a significantly higher selectivity for JAK1 over JAK2, JAK3, and TYK2.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of Abrocitinib's inhibitory action, and a typical workflow for evaluating JAK inhibitor selectivity.
Caption: Canonical JAK-STAT Signaling Pathway.
Caption: Mechanism of Abrocitinib Inhibition.
Caption: Experimental Workflow for JAK Inhibitor Specificity.
Quantitative Data Summary
The clinical development of Abrocitinib has included several Phase 3 studies, known as the JADE (JAK1 Atopic Dermatitis Efficacy and Safety) program. The following tables summarize key efficacy data from these trials.
Table 1: Efficacy of Abrocitinib in Atopic Dermatitis - JADE MONO-1 Study [3][11][12][13]
| Endpoint (Week 12) | Abrocitinib 200 mg (n=154) | Abrocitinib 100 mg (n=156) | Placebo (n=77) |
| IGA Response (0/1) | 43.8% | 23.7% | 7.9% |
| EASI-75 Response | 62.7% | 39.7% | 11.8% |
| PP-NRS4 Response | 57.2% | 37.7% | 15.3% |
| EASI-90 Response | 38.6% | 18.6% | 5.3% |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; PP-NRS: Peak Pruritus Numerical Rating Scale.
Table 2: Efficacy of Abrocitinib in Atopic Dermatitis - JADE MONO-2 Study [14][15][16]
| Endpoint (Week 12) | Abrocitinib 200 mg (n=155) | Abrocitinib 100 mg (n=155) | Placebo (n=77) |
| IGA Response (0/1) | 38.1% | 28.4% | 9.1% |
| EASI-75 Response | 61.0% | 44.5% | 10.4% |
| PP-NRS4 Response | 55.3% | 45.2% | 11.5% |
Table 3: Comparative Efficacy of Abrocitinib - JADE COMPARE Study [17][18][19][20]
| Endpoint | Abrocitinib 200 mg | Abrocitinib 100 mg | Dupilumab 300 mg | Placebo |
| PP-NRS4 Response (Week 2) | Statistically Superior to Dupilumab | Numerically Higher than Dupilumab | - | - |
| EASI-90 Response (Week 4) | Met Co-primary Endpoint | - | - | - |
| EASI-90 Response (Week 16) | Met Key Secondary Endpoint | - | - | - |
Table 4: Abrocitinib Selectivity Profile (IC50 values) [8]
| JAK Enzyme | Fold Selectivity over JAK1 |
| JAK2 | 28 |
| JAK3 | >340 |
| TYK2 | 43 |
IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize JAK inhibitors like Abrocitinib.
Protocol 1: In Vitro JAK Kinase Assay for Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of Abrocitinib against each of the four JAK enzymes (JAK1, JAK2, JAK3, and TYK2) in a biochemical assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr polymer).
-
Abrocitinib stock solution (in DMSO).
-
Adenosine triphosphate (ATP), radiolabeled ([γ-33P]ATP).
-
Kinase reaction buffer.
-
96-well microplates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of Abrocitinib in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the appropriate JAK enzyme, and the peptide substrate to each well.
-
Add the serially diluted Abrocitinib or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each Abrocitinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the Abrocitinib concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Phospho-STAT Assay via Western Blotting
Objective: To assess the inhibitory effect of Abrocitinib on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1 cells).
-
Cell culture medium and serum.
-
Recombinant human cytokine (e.g., IL-6 for JAK1/JAK2 signaling).
-
Abrocitinib stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (p-STAT3) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Culture the cells to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Abrocitinib or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of p-STAT3 inhibition.
Conclusion
Abrocitinib is a selective JAK1 inhibitor that has demonstrated significant efficacy in the treatment of moderate-to-severe atopic dermatitis.[21] Its mechanism of action, centered on the targeted inhibition of the JAK1-mediated signaling pathway, offers a valuable therapeutic option for patients with this chronic inflammatory skin condition.[10] The comprehensive clinical trial program has provided robust quantitative data supporting its efficacy and safety profile.[14][18][21] The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of JAK inhibitors, contributing to the advancement of targeted therapies for immune-mediated diseases.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Results from Pfizer’s Phase 3 Jade Compare Study of Abrocitinib in Moderate to Severe Atopic Dermatitis Published in New England Journal of Medicine | Pfizer [pfizer.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case report: Exploration of abrocitinib in the treatment of refractory chronic spontaneous urticaria: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 11. Pfizer’s abrocitinib meets all endpoints in JADE MONO-1 study [clinicaltrialsarena.com]
- 12. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Complete Results from Second Pivotal Monotherapy Study of Abrocitinib Published in JAMA Dermatology | Pfizer [pfizer.com]
- 15. The Efficacy and Safety of Abrocitinib as a Treatment Option for Atopic Dermatitis: A Short Report of the Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Abrocitinib in Patients With Moderate-to-Severe Atopic Dermatitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Efficacy and Safety of Abrocitinib in Patients with Severe and/or Difficult-to-Treat Atopic Dermatitis: A Post Hoc Analysis of the Randomized Phase 3 JADE COMPARE Trial | springermedizin.de [springermedizin.de]
- 19. Efficacy and Safety of Abrocitinib in Patients with Severe and/or Difficult-to-Treat Atopic Dermatitis: A Post Hoc Analysis of the Randomized Phase 3 JADE COMPARE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biospace.com [biospace.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Notes: Utilizing Gefitinib for Cell-Based Assays in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) (Iressa®) is a selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the autophosphorylation necessary for signal transduction.[2][3] Activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, lead to constitutive activation of downstream pro-survival pathways like the PI3K/Akt and Ras/MAPK pathways.[4][5] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) cells harboring these sensitizing mutations, where it blocks these pathways, leading to cell cycle arrest and apoptosis.[6] These application notes provide detailed protocols for evaluating the efficacy of Gefitinib in relevant cell-based assays.
Data Presentation: Gefitinib IC50 in Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The sensitivity of cancer cell lines to Gefitinib is strongly correlated with their EGFR mutation status. The table below summarizes typical IC50 values for Gefitinib in various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (Approximate) | Sensitivity | Reference |
| PC-9 | Exon 19 Deletion | 13 nM - 77 nM | Sensitive | [7][8] |
| HCC827 | Exon 19 Deletion | 13 nM | Sensitive | [7] |
| H3255 | L858R | 3 nM | Hypersensitive | [9] |
| H1650 | Exon 19 Deletion, PTEN null | >30 µM | Resistant | [10] |
| H1975 | L858R, T790M | >10 µM | Resistant | [11] |
| A549 | Wild-Type | ~32 µM | Resistant | [11] |
Note: IC50 values can exhibit variability between studies due to differences in experimental conditions, such as cell density, assay duration, and specific methodologies used.[6]
Visualizing the Mechanism and Workflow
To better understand the application of Gefitinib, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for determining the effect of Gefitinib on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-9 for sensitive, A549 for resistant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,500-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Gefitinib Preparation: Prepare serial dilutions of Gefitinib from the 10 mM stock solution in complete culture medium.[12] A typical concentration range for sensitive cells is 0.001 µM to 10 µM. For resistant cells, a higher range (e.g., 0.1 µM to 100 µM) may be necessary. Include a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.1%).
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared Gefitinib dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[12] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Gefitinib concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the direct inhibitory effect of Gefitinib on its target, EGFR, by measuring the levels of phosphorylated EGFR (p-EGFR).
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm culture dishes
-
Gefitinib stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1068) and Rabbit anti-total EGFR.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if assessing ligand-stimulated phosphorylation. Treat cells with various concentrations of Gefitinib for a specified time (e.g., 2 to 24 hours).[6]
-
Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS.[13] Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[14]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[15]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate to detect the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.[14] This ensures that observed changes in phosphorylation are not due to differences in protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rapamycin (Sirolimus) Dosage and Administration in Mice
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a pivotal tool in preclinical research, particularly in studies focusing on aging, cancer, and metabolic diseases.[1][2] The primary mechanism of action for rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][3][4] Rapamycin forms a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[1][4]
These notes provide detailed protocols and data for the administration of rapamycin in mouse models, intended for researchers, scientists, and drug development professionals to aid in the design and execution of in vivo studies.
Data Presentation: Dosage and Pharmacokinetics
The dosage and administration route of rapamycin can significantly influence experimental outcomes. The following tables summarize common dosage regimens and key pharmacokinetic parameters observed in mice.
Table 1: Common Rapamycin Dosage Regimens in Mouse Models [1]
| Research Area | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Observations & Notes |
| Anti-Aging / Lifespan | Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension reported; higher doses may reduce weight gain.[1] |
| Oral (in diet) | 14 - 42 ppm | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan observed. 14 ppm is a common dose for such studies.[1][5] | |
| Subcutaneous (s.c.) | 1.5 mg/kg | Intermittent (e.g., 3 times/week for 2 weeks, followed by a 2-week break) | 2% Ethanol (B145695) in sterile water | Delayed cancer onset and extended lifespan in cancer-prone mice.[6][7] | |
| Cancer Research | Oral Gavage | 0.5 - 4 mg/kg | Daily | 0.5% Methyl cellulose | Used to delay carcinogenesis in p53-/- mice.[8] |
| Intraperitoneal (IP) | 1.5 mg/kg | Intermittent (e.g., 3 times/week, every other week) | Not specified | Shown to prevent weight gain on a high-fat diet and suppress carcinogenesis.[7][9] | |
| Metabolic Studies | Intraperitoneal (IP) | 2 - 8 mg/kg | Daily | Not specified | Dose-dependent serum levels; 8 mg/kg PO approached serum levels of 2 mg/kg IP.[10] |
| Oral (in diet) | 42 ppm (~7 mg/kg/day) | Continuous or Intermittent | Microencapsulated in food | Effective in extending lifespan when started in late life; effects can be sex-specific.[5][11] |
Table 2: Pharmacokinetic Parameters of Rapamycin in Mice
| Parameter | Value | Administration Route & Dose | Mouse Strain | Notes |
| Half-life (t½) | 2.1 - 4.8 hours | Intravenous (IV), 10-100 mg/kg (prodrug) | CD2F1 | Half-life prolonged with increasing dose, suggesting saturable binding.[12] |
| Bioavailability | Poor | Oral Gavage | Not specified | Oral administration results in lower bioavailability compared to IP injection.[9] |
| Time to Peak (Tmax) | 30 - 90 minutes | Intravenous (IV), 10-100 mg/kg (prodrug) | CD2F1 | Molar plasma concentration of the active drug (RA) exceeded the prodrug (RG) within this timeframe.[12] |
| Distribution | Wide | Not specified | Not specified | Distributes to various tissues including liver, muscle, adipose, and brain.[4][13] |
Experimental Protocols
Protocol 1: Preparation and Administration by Intraperitoneal (IP) Injection
This is a common method for achieving systemic exposure with high bioavailability.[9]
1. Materials:
-
Rapamycin powder
-
100% Ethanol (Anhydrous)
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (25-27 gauge recommended for mice)[1][14]
2. Preparation of Rapamycin Solution (Example: 1 mg/mL):
-
Prepare Stock Solution (e.g., 50 mg/mL): Aseptically dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol to create a concentrated stock solution.[15] This stock is stable when stored at -80°C.[15][16]
-
Prepare Vehicle Components: Create a 10% PEG400 solution and a 10% Tween 80 solution in sterile ddH₂O.[15]
-
Prepare Final Dosing Solution: For a 10 mL final volume at 1 mg/mL, mix 5 mL of 10% PEG400 solution and 5 mL of 10% Tween 80 solution.[15] Add 200 µL of the 50 mg/mL rapamycin stock solution.[15] Vortex thoroughly until the solution is clear and homogenous.[1]
-
Sterilization: Pass the final solution through a 0.22 µm syringe filter to ensure sterility before injection.[15][16]
-
Vehicle Control: Prepare a control solution using the same procedure but substituting the rapamycin stock with an equal volume of 100% ethanol.
3. Administration Procedure:
-
Calculate the required injection volume based on the mouse's most recent body weight and the desired dosage (e.g., for a 25g mouse at a 5 mg/kg dose, inject 125 µL of a 1 mg/mL solution).[1]
-
Gently restrain the mouse in dorsal recumbency, tilting the head slightly downward.
-
The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum (left side) and internal organs like the bladder.[1][17]
-
Insert the needle at a shallow angle (approx. 15-45 degrees) and aspirate gently to ensure no fluid (blood, urine) is drawn back, which would indicate improper placement.[7][17]
-
Inject the solution smoothly, withdraw the needle, and return the mouse to its cage. Monitor the animal for any signs of distress.[16]
Protocol 2: Preparation and Administration by Oral Gavage
This method is used when direct delivery to the stomach is required.
1. Materials:
-
Rapamycin formulation (as prepared for IP, or suspended in a suitable vehicle like 0.5% methyl cellulose)[8]
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[18]
-
Syringes
2. Procedure:
-
Weigh the animal to calculate the correct volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are often preferred.[18]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib; the end of the needle should not extend past the mouse's mouth.
-
Securely restrain the mouse, ensuring the head and body are held in a straight line to facilitate passage of the needle.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate toward the esophagus. The needle should pass smoothly without resistance.[18] Do not force the needle.
-
Once the needle is properly placed, slowly administer the substance.[18]
-
Withdraw the needle smoothly and return the animal to its cage, monitoring for any adverse effects.
Protocol 3: Administration in Diet
This method is ideal for long-term, continuous dosing, often used in aging studies.
1. Materials:
-
Microencapsulated rapamycin (eRapa) to protect from degradation and improve palatability.
-
Powdered or pelleted rodent chow.
-
Food mixer.
2. Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin required to achieve the desired concentration in the feed (e.g., 14 ppm or 42 ppm).[1] A dose of 42 ppm is equivalent to ~7 mg/kg/day for a 30g mouse eating 5g of chow per day.[5][11]
-
Thoroughly mix the eRapa with the chow using a food mixer to ensure homogenous distribution.[1]
-
Prepare a control diet using empty microcapsules (placebo).[1]
-
Provide the formulated diet ad libitum and replace it regularly to maintain freshness and drug integrity.
Mandatory Visualizations
Caption: Simplified mTORC1 signaling cascade and the inhibitory action of Rapamycin.
Caption: General experimental workflow for a Rapamycin study in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 12. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 16. benchchem.com [benchchem.com]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Preparing [Compound Name] Stock Solution for In Vitro Studies
Introduction
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of "[Compound Name]" is essential for accurate stock solution preparation. The following table summarizes key properties. Researchers should verify this information for their specific batch of the compound.
| Property | Value | Source |
| Molecular Weight | e.g., 450.5 g/mol | (User to insert source) |
| Appearance | e.g., White to off-white solid | (User to insert source) |
| Molecular Formula | e.g., C₂₂H₂₃N₅O₄ | (User to insert source) |
| CAS Number | e.g., 123456-78-9 | (User to insert source) |
| In Vitro Solubility | e.g., >50 mg/mL in DMSO | (User to insert source) |
Note: For many compounds that are not readily soluble in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent used to create a concentrated stock solution.[1][2] This stock can then be diluted into aqueous media for experiments.[1] It is recommended to use anhydrous, high-purity DMSO, as absorbed water can negatively impact compound solubility.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM [Compound Name] Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of "[Compound Name]" in DMSO, a standard concentration for many in vitro applications.
Materials:
-
[Compound Name] powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials[4]
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate Compound: Before opening, allow the vial of [Compound Name] powder to equilibrate to room temperature to prevent condensation of moisture.[6]
-
Calculate Required Mass: Accurately calculate the mass of [Compound Name] required to prepare the desired volume and concentration. The formula for this calculation is:
-
Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of a 10 mM stock with a MW of 450.5 g/mol :
-
Mass (mg) = 10 mmol/L * (1 L/1000 mL) * 1 mL * 450.5 g/mol * (1000 mg/1 g) = 4.505 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of [Compound Name] powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Securely cap the vial and vortex the solution thoroughly. If the compound does not fully dissolve, sonication or gentle warming in a 37°C water bath can be used to aid dissolution.[1][2] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sterile Filtration: To ensure the sterility of the stock solution for cell culture use, pass it through a 0.22 µm syringe filter into a new sterile amber tube.[2][7] This is a critical step to remove any potential microbial contaminants.[8]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.[3][6]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials.[4] Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year or as recommended by the supplier).[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the concentrated DMSO stock solution into cell culture medium to prepare the final working concentrations for your experiment.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM [Compound Name] stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while gently mixing to ensure uniform distribution and prevent precipitation.[3]
-
Control Solvent Concentration: The final concentration of DMSO in the cell culture medium must be kept low (typically ≤ 0.1% - 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[6][9]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest final concentration of DMSO used in the experiment but without the compound, to account for any effects of the solvent on the cells.[9][10]
-
Example Dilution for a 10 µM Working Solution:
-
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required (10,000 µM / 10 µM = 1000).
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Visualized Workflows and Pathways
Caption: Workflow for preparing [Compound Name] stock and working solutions.
Caption: Inhibition of the MAPK/ERK pathway by [Compound Name].
Summary of Quantitative Data
The table below provides a quick reference for the quantitative parameters outlined in the protocols.
| Parameter | Value | Notes |
| Stock Concentration | 10 mM | A common starting concentration, adjust as needed. |
| Solvent | Anhydrous DMSO | Ensures maximum solubility and stability.[3] |
| Final DMSO in Media | ≤ 0.1% - 0.5% | Keep as low as possible to avoid cytotoxicity.[9] |
| Sterile Filter Pore Size | 0.22 µm | For removal of potential bacterial contaminants.[5] |
| Short-Term Storage | -20°C | Suitable for up to 3 months.[1] |
| Long-Term Storage | -80°C | Recommended for storage longer than 3 months.[2] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. criticalprocess.com [criticalprocess.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Analysis of Protein Signaling Pathways Following Compound Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique in molecular biology and drug discovery for the detection and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate. This method is invaluable for elucidating the mechanism of action of a novel compound by assessing its effects on specific signaling pathways. By analyzing changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins, researchers can gain critical insights into a compound's efficacy and downstream cellular effects.
These application notes provide a detailed, step-by-step protocol for performing a Western blot analysis on samples treated with a compound of interest. The protocol covers all stages from sample preparation to data analysis and includes a representative signaling pathway commonly investigated in drug development.
Key Signaling Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a prominent target for therapeutic intervention.[1] Upon activation by growth factors, PI3K phosphorylates and activates Akt, which in turn phosphorylates a multitude of downstream substrates to mediate its effects.[1] Western blotting is a key method to assess the activation status of this pathway by measuring the phosphorylation of Akt and its downstream targets.
References
Application Notes: Staurosporine as a Pan-Kinase Inhibitor for High-Throughput Screening
Introduction
Protein kinases are a large family of enzymes that play a crucial role in regulating the majority of cellular pathways. Their dysregulation is frequently implicated in various diseases, including cancer, making them a primary focus of drug discovery efforts. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries. Staurosporine (B1682477), a natural alkaloid originally isolated from Streptomyces staurosporeus, is a potent, ATP-competitive, and broad-spectrum inhibitor of protein kinases.[1][2] Its ability to inhibit a wide range of kinases makes it an invaluable tool in HTS assays, often serving as a positive control to validate assay performance and benchmark the potency of test compounds.[3][4]
Mechanism of Action
Staurosporine functions by binding to the ATP-binding site of protein kinases, effectively preventing the phosphorylation of substrate proteins.[1] This competitive inhibition disrupts the signaling pathways that are dependent on kinase activity. Due to its broad-spectrum nature, staurosporine affects numerous cellular processes, including cell cycle progression and survival.[1] At higher concentrations, it is a well-known inducer of apoptosis through both caspase-dependent and independent pathways.[5][6][7]
Quantitative Data: Staurosporine Inhibitory Activity
Staurosporine exhibits potent inhibitory activity against a wide array of protein kinases, typically with IC50 values in the low nanomolar range.[8] This broad-spectrum activity is a key reason for its use as a reference compound in kinase screening panels.
| Kinase Target | IC50 (nM) | Assay Type / Notes |
| Protein Kinase C (PKC) | 0.7 - 3 | Potent inhibition of multiple isoforms (PKCα, PKCγ).[5][9][10] |
| p60v-src Tyrosine Kinase | 6 | A non-receptor tyrosine kinase.[9][11] |
| Protein Kinase A (PKA) | 7 | A key enzyme in cAMP-dependent signaling.[10][11] |
| Protein Kinase G (PKG) | 8.5 | cGMP-dependent protein kinase.[9][10] |
| CaM Kinase II | 20 | Calcium/calmodulin-dependent protein kinase II.[9][11] |
| Myosin Light Chain Kinase (MLCK) | 1-20 | Varies depending on concentration and conditions.[5] |
| cdc2 | 9 | Cyclin-dependent kinase involved in cell cycle.[9] |
| Syk | 16 | Spleen tyrosine kinase.[9] |
Signaling Pathway Inhibition
Staurosporine's mechanism involves the direct inhibition of kinase activity, thereby blocking downstream signaling events. A representative example is its effect on the Protein Kinase C (PKC) pathway, which is involved in various cellular processes like proliferation, differentiation, and apoptosis.
Protocols: High-Throughput Screening Assay
The following is a generalized protocol for determining kinase inhibitor potency using Staurosporine as a positive control with the ADP-Glo™ Kinase Assay, a common luminescent platform for HTS.[12]
Objective: To determine the IC50 value of a test compound against a specific kinase, using Staurosporine as a reference control.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)[12]
-
Staurosporine
-
Test Compounds
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[13]
-
DMSO
-
Low-volume 384-well white plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Experimental Workflow Diagram
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of Staurosporine in DMSO, with a typical starting concentration of 10 µM.
-
Similarly, prepare serial dilutions of the test compounds.
-
Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well assay plate. Include DMSO-only wells for no-inhibition (100% activity) controls and wells without kinase for background controls.
-
-
Kinase Reaction: [14]
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Dispense 2.5 µL of the kinase solution into each well of the 384-well plate.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes (this time may need optimization depending on the kinase).
-
-
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no kinase) from all other measurements.
-
Determine the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Staurosporine data serves as a benchmark for a potent inhibitor and confirms the assay is performing correctly. High-quality assays suitable for HTS should yield a Z'-factor of > 0.5.[2]
-
References
- 1. youtube.com [youtube.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.de [promega.de]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
Application Notes and Protocols for Flow Cytometry Analysis with Brefeldin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefeldin A (BFA) is a fungal metabolite that serves as a potent and reversible inhibitor of intracellular protein transport.[1] Its primary application in flow cytometry is to block the secretion of cytokines and other proteins, causing them to accumulate within the cell. This intracellular accumulation is essential for their subsequent detection using fluorescently-labeled antibodies, a technique commonly known as Intracellular Cytokine Staining (ICS). BFA is a critical tool for studying cellular responses, particularly in immunology and drug development, where quantifying cytokine production at a single-cell level is crucial.[2]
Mechanism of Action
Brefeldin A disrupts the secretory pathway by inhibiting protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[3][4] It specifically targets a guanine (B1146940) nucleotide exchange factor (GEF) known as GBF1.[4][5] This inhibition prevents the activation of the Arf1p GTPase, a key protein required for the formation of COPI-coated vesicles that transport proteins from the ER to the Golgi.[3][5][6] The disruption of vesicle formation leads to the accumulation of newly synthesized proteins in the ER and a subsequent collapse of the Golgi complex into the ER.[3][6]
Figure 1. Mechanism of Brefeldin A action on protein transport.
Quantitative Data Summary
The optimal conditions for using Brefeldin A can vary depending on the cell type and specific experimental goals. However, the following tables provide general guidelines.
Table 1: Recommended Working Concentrations and Incubation Times
| Application | Cell Type | Recommended BFA Concentration | Typical Incubation Time | Notes |
| Intracellular Cytokine Staining | PBMCs, Splenocytes, Macrophages | 1-10 µg/mL | 4-6 hours | Prolonged incubation (>18 hours) can be toxic.[7][8] For longer stimulation periods, BFA should be added for the last 4-6 hours of culture.[7] |
| Protein Transport Studies | Various human cancer cell lines | 0.1-1 µM (approx. 28-280 ng/mL) | 15-48 hours | BFA can induce apoptosis and cell cycle arrest in some cell lines with prolonged exposure.[9][10] |
| Combined Cytokine/Surface Marker | T-cells | 5 µg/mL (often with 5 µg/mL Monensin) | 6-16 hours | When analyzing both cytokines and certain surface markers like CD107a, a combination of BFA and Monensin (B1676710) may be optimal.[11][12] |
Table 2: Comparison of Brefeldin A and Monensin
| Feature | Brefeldin A | Monensin | Recommendation |
| Mechanism | Blocks ER to Golgi transport.[4][13] | Inhibitor of trans-Golgi function; acts as a Na+/H+ ionophore.[4][13] | BFA provides a more complete blockade of the secretory pathway. |
| Cytokine Accumulation | More potent and effective for trapping IL-1β, IL-6, and TNF-α in monocytes.[14][15] | Less effective, may allow some cytokine leakage.[16] | BFA is generally preferred for achieving brighter signals for most cytokines.[14][15] |
| Toxicity | Less toxic than Monensin with prolonged stimulation.[14][15][16] | More toxic, leading to lower cell viability over time.[13][16] | For experiments requiring longer incubation times (>6 hours), BFA is the better choice to maintain cell health.[16] |
| Effect on Surface Markers | Completely blocks surface expression of activation markers like CD69.[13][16] | Does not significantly inhibit surface expression of CD69.[13][16] | If simultaneous analysis of early activation markers (surface) and intracellular cytokines is needed, Monensin might be considered, though BFA's efficacy is superior.[16] |
Experimental Protocol: Intracellular Cytokine Staining of Human PBMCs
This protocol describes a general workflow for stimulating Peripheral Blood Mononuclear Cells (PBMCs) and staining for intracellular cytokines using Brefeldin A.
Materials and Reagents
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A Solution (e.g., 1 mg/mL stock in ethanol (B145695) or DMSO)[17]
-
Surface staining antibodies (e.g., anti-CD4, anti-CD8)
-
Viability Dye
-
Fixation Buffer (e.g., 2% formaldehyde)[18]
-
Permeabilization Buffer (e.g., PBS with 0.5% Saponin and 1% BSA)[18]
-
Intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) and corresponding isotype controls
-
FACS Tubes
-
Flow Cytometer
Workflow Diagram
Figure 2. Experimental workflow for Intracellular Cytokine Staining.
Step-by-Step Methodology
-
Cell Stimulation:
-
Prepare a single-cell suspension of PBMCs in complete culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add your chosen stimulant (e.g., PMA at 50 ng/mL and Ionomycin at 500 ng/mL).[17]
-
Immediately add Brefeldin A to a final concentration of 5-10 µg/mL.[2][17] Note: For some antigens, a 1-2 hour pre-stimulation before adding BFA may be necessary to allow for antigen processing.[11]
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.[2][8]
-
-
Surface Staining:
-
After incubation, harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Prepare a cocktail of fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and isotype controls in permeabilization buffer.
-
Add the antibody cocktail to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[18]
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible. Set up appropriate voltage and compensation controls using single-stained beads or cells.
-
Disclaimer: This document provides general guidelines. Optimal concentrations and incubation times for Brefeldin A should be determined empirically for each specific cell type and experimental setup.[6][19]
References
- 1. invivogen.com [invivogen.com]
- 2. anilocus.com [anilocus.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Brefeldin A - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Brefeldin A induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iti.stanford.edu [iti.stanford.edu]
- 13. Brefeldin A, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes. | Semantic Scholar [semanticscholar.org]
- 16. journals.asm.org [journals.asm.org]
- 17. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 18. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Ibrutinib in Combination with Venetoclax
Introduction
Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, and Venetoclax (B612062), a selective B-cell lymphoma-2 (BCL-2) inhibitor, are targeted therapies that have individually shown significant efficacy in B-cell malignancies.[1] The combination of Ibrutinib and Venetoclax has emerged as a highly effective, chemotherapy-free, oral regimen for patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[2][3][4] Preclinical studies have demonstrated a synergistic anti-leukemic effect, providing a strong rationale for their combined use.[5][6] This combination leverages complementary mechanisms of action to achieve deep and durable remissions.[7][8] Ibrutinib mobilizes CLL cells from protective microenvironments like the lymph nodes, while also increasing their dependence on BCL-2 for survival.[6][7] This renders the mobilized cells more susceptible to apoptosis induced by Venetoclax.[7]
These application notes provide a summary of the mechanism of action, clinical efficacy, and a generalized protocol for the combined use of Ibrutinib and Venetoclax based on key clinical trials.
Mechanism of Action: Synergistic Targeting of B-Cell Survival Pathways
Ibrutinib and Venetoclax target distinct but complementary pathways essential for the survival and proliferation of malignant B-cells.[7][8]
-
Ibrutinib's Role (BTK Inhibition): Ibrutinib covalently binds to cysteine 481 in the active site of BTK, irreversibly inhibiting its kinase activity.[5][7] This blocks B-cell receptor (BCR) signaling, which is crucial for B-cell proliferation, trafficking, and survival.[7] A key effect of BTK inhibition is the disruption of chemokine receptor signaling (e.g., CXCR4), which causes malignant B-cells to egress from the protective niches of the lymph nodes and bone marrow into the peripheral blood.[7] Furthermore, Ibrutinib treatment has been shown to decrease the levels of anti-apoptotic proteins MCL-1 and BCL-XL, thereby increasing the cancer cells' reliance on BCL-2 for survival.[5]
-
Venetoclax's Role (BCL-2 Inhibition): Venetoclax is a potent and selective inhibitor of BCL-2, an anti-apoptotic protein that is often overexpressed in CLL and MCL cells. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, which then initiate the intrinsic apoptotic pathway, leading to programmed cell death.[9]
-
Synergy: The combination creates a powerful synergistic effect. Ibrutinib not only flushes cancer cells out of their protective environments but also primes them for apoptosis by making them more dependent on BCL-2.[5][7] Venetoclax then effectively eliminates these circulating, BCL-2-dependent cells.[7][10][11] This dual action targets both the proliferating and resting subpopulations of cancer cells, leading to deeper responses, including high rates of undetectable minimal residual disease (uMRD).[6][11]
Caption: Synergistic mechanism of Ibrutinib and Venetoclax.
Data from Key Clinical Trials
The efficacy of the Ibrutinib and Venetoclax combination has been demonstrated in several key clinical trials for both treatment-naïve (TN) and relapsed/refractory (R/R) patient populations.
Table 1: Efficacy in Chronic Lymphocytic Leukemia (CLL)
| Trial (Patient Population) | N | Regimen | Median Follow-up (months) | Complete Response (CR/CRi) Rate | Undetectable MRD (uMRD) Rate (Bone Marrow) | Progression-Free Survival (PFS) |
|---|---|---|---|---|---|---|
| CAPTIVATE FD (TN, ≤70 yrs)[2][12] | 159 | 3 cycles Ibrutinib, then 12 cycles Ibrutinib + Venetoclax | 68.9 | 56% | 68% | 66% (at 5.5 years)[13] |
| GLOW (TN, ≥65 yrs or comorbidities)[2] | 106 | 3 cycles Ibrutinib, then 12 cycles Ibrutinib + Venetoclax | 46 | 45.3% | 52.8% (at 3 mo post-treatment) | Not Reached (vs 21.7 mo for Chl-Obi) |
| Investigator-Initiated (TN, High-Risk)[14] | 80 | 3 cycles Ibrutinib, then Venetoclax added | 14.8 | 88% (at 12 mo) | 61% (at 12 mo) | Not Reported |
| CLARITY (R/R)[2] | 50 | 2 cycles Ibrutinib, then combination therapy | 36 | 48% (at 12 mo) | 48% (at 12 mo) | Not Reached (at 36 mo) |
CRi = Complete Response with incomplete bone marrow recovery; Chl-Obi = Chlorambucil plus Obinutuzumab.
Table 2: Efficacy in Mantle Cell Lymphoma (MCL)
| Trial (Patient Population) | N | Regimen | Median Follow-up (months) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
|---|---|---|---|---|---|---|
| SYMPATICO (R/R)[3][15] | 134 | Ibrutinib + Venetoclax | Not specified | 54% | 31.9 months[16] | 44.9 months[15] |
| SYMPATICO (R/R, Ibrutinib arm)[3][15] | 133 | Ibrutinib + Placebo | Not specified | 32% | 22.1 months[16] | 38.6 months[15] |
| SYMPATICO (TN, ≥65 yrs or TP53 mut)[4] | 78 | Ibrutinib + Venetoclax | Not specified | 69% | 40.2 months | 79% (at 3 years) |
Generalized Treatment and Monitoring Protocol
The following protocol is a generalized representation based on the designs of the CAPTIVATE and GLOW trials.[2][12] This is for informational purposes only and should not replace clinical judgment or specific trial protocols.
1. Patient Eligibility (General Criteria)
-
Confirmed diagnosis of CLL/SLL or MCL requiring treatment.
-
Adequate organ function (hematologic, renal, and hepatic).
-
ECOG performance status of 0-2.[3]
-
Specific inclusion/exclusion criteria based on treatment history (treatment-naïve vs. relapsed/refractory) and genetic risk factors (e.g., del(17p), TP53 mutation).[14]
2. Treatment Regimen
-
Phase 1: Ibrutinib Lead-In (Cycles 1-3)
-
Phase 2: Combination Therapy (Up to 12 cycles)
-
Ibrutinib: Continue at the established daily dose.
-
Venetoclax Ramp-Up (First 5 weeks of combination): Start Venetoclax with a weekly dose escalation to the target dose of 400 mg daily to mitigate TLS risk.[12][18]
-
Week 1: 20 mg daily
-
Week 2: 50 mg daily
-
Week 3: 100 mg daily
-
Week 4: 200 mg daily
-
Week 5 onwards: 400 mg daily
-
-
-
Duration: Fixed duration of ~15 cycles total (3 of Ibrutinib + 12 of combination).[2]
Caption: Generalized clinical trial workflow for Ibrutinib + Venetoclax.
3. Safety Monitoring and Management
-
Tumor Lysis Syndrome (TLS) Prophylaxis: TLS is a critical risk with Venetoclax.[2][19]
-
Hydration: Patients should be instructed to maintain adequate oral hydration (1.5-2L daily) before and during the ramp-up phase. Intravenous hydration may be necessary.[20]
-
Hypouricemic Agents: Start allopurinol (B61711) or an alternative at least 72 hours before the first dose of Venetoclax.[20]
-
Monitoring: Frequent monitoring of blood chemistry (potassium, uric acid, phosphate, calcium) and renal function is mandatory during the ramp-up phase, especially for patients with high tumor burden.[18]
-
-
Hematologic Toxicity: Monitor for neutropenia, which is a common grade 3/4 adverse event.[2][14] Dose interruptions or reductions of Venetoclax may be required.
-
Cardiovascular Events: Ibrutinib is associated with cardiovascular risks like atrial fibrillation and hypertension.[2] Baseline and ongoing cardiovascular monitoring is recommended.
-
Other Common Adverse Events: Monitor for diarrhea, fatigue, nausea, and arthralgia.[1][9][14]
4. Response Assessment
-
Clinical and Radiographic Assessment: Performed at baseline and regular intervals to assess tumor response according to standard criteria (e.g., iwCLL guidelines).
-
Minimal Residual Disease (MRD) Testing: Blood and/or bone marrow samples are assessed for MRD, typically by multi-parameter flow cytometry or next-generation sequencing, with a sensitivity of at least 10⁻⁴.[8] Achieving uMRD is a key endpoint indicating a deep response.[2]
Safety and Tolerability
The safety profile of the combination is generally consistent with the known toxicities of each individual agent, with no unexpected synergistic toxicities.[3][8]
Table 3: Common Adverse Events (AEs) (Any Grade)
| Adverse Event | Approximate Frequency | Management Notes |
|---|---|---|
| Diarrhea | 47% - 83%[1][8] | Typically low-grade. Managed with supportive care. |
| Fatigue | 37% - 75%[1][4] | Common and generally manageable. |
| Neutropenia | 35% - 48% (Grade 3/4)[4][14] | Most common serious AE. Requires monitoring; may need dose modification or growth factor support. |
| Nausea | 26% - 71%[1][9] | Manage with antiemetics as needed. |
| Arthralgia (Joint Pain) | >40%[14] | Symptomatic management. |
| Hypertension | ~13%[9] | Ibrutinib-related. Requires regular blood pressure monitoring and management. |
| Atrial Fibrillation | ~14%[9] | Ibrutinib-related. Requires cardiology consultation and management. |
| Bruising/Bleeding | Common[18] | Ibrutinib-related. Caution with anticoagulants. |
| Tumor Lysis Syndrome | Rare with proper prophylaxis[1] | A serious risk during Venetoclax initiation. Requires strict adherence to ramp-up and monitoring protocols.[19] |
Discontinuation rates due to adverse events are relatively low, though dose modifications for either drug may be necessary.[2]
Conclusion
The combination of Ibrutinib and Venetoclax represents a significant advancement in the treatment of CLL and MCL, offering a fixed-duration, all-oral, chemotherapy-free regimen that leads to high rates of deep and durable responses. The synergistic mechanism effectively targets distinct cancer cell populations, resulting in superior efficacy compared to monotherapy in certain settings. Careful management of the specific safety profiles of each drug, particularly the risk of TLS with Venetoclax and cardiovascular events with Ibrutinib, is essential for optimizing patient outcomes. This combination has become a standard of care or a key therapeutic option for many patients with these B-cell malignancies.
References
- 1. Ibrutinib plus Venetoclax for the Treatment of Mantle-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Ibrutinib plus venetoclax in relapsed or refractory mantle cell lymphoma (SYMPATICO): a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 8. Venetoclax consolidation in high-risk CLL treated with ibrutinib for ≥1 year achieves a high rate of undetectable MRD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib (Imbruvica®) + Venetoclax (Venclexta®) for Chronic Lymphocytic Leukemia (CLL) | ChemoExperts [chemoexperts.com]
- 10. Venetoclax, Ibrutinib Act Upon Specific Subpopulations of Chronic Lymphocytic Leukemia Cells [2020mag.com]
- 11. Research Portal [iro.uiowa.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. iwcll.org [iwcll.org]
- 14. Combined Ibrutinib and Venetoclax in Patients with Treatment-Naïve High-Risk CLL [ahdbonline.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. Ibrutinib and venetoclax | Macmillan Cancer Support [macmillan.org.uk]
- 19. media.leukaemiacare.org.uk [media.leukaemiacare.org.uk]
- 20. uhs.nhs.uk [uhs.nhs.uk]
Application Notes: Immunohistochemical Analysis of Tissues Treated with Inhibix, a Novel Kinase-X Inhibitor
Introduction
Inhibix is a potent and selective small molecule inhibitor of Kinase-X, a critical component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, driving cell proliferation, survival, and resistance to therapy. By inhibiting Kinase-X, Inhibix is designed to suppress downstream signaling, thereby reducing tumor growth and promoting cancer cell death. Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of Inhibix on target tissues.[1] It allows for the assessment of target engagement, pathway modulation, and downstream cellular responses such as proliferation and apoptosis, all within the morphological context of the tissue.[1][2]
Applications
-
Pharmacodynamic (PD) Assessment: To confirm target engagement by observing a decrease in the phosphorylation of Kinase-X (p-Kinase-X) in Inhibix-treated tissues compared to vehicle-treated controls.
-
Pathway Analysis: To evaluate the downstream effects of Kinase-X inhibition by measuring changes in the phosphorylation of key signaling nodes like mTOR (p-mTOR).[1][3]
-
Efficacy Evaluation: To assess the biological response to Inhibix by quantifying markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[1]
-
Biomarker Discovery: To identify potential biomarkers that correlate with the response to Inhibix treatment.[2]
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data obtained from IHC analysis of tumor xenograft tissues treated with Vehicle or Inhibix. Staining intensity and the percentage of positive cells were quantified using digital image analysis software.
Table 1: Analysis of Target Engagement and Pathway Inhibition
| Treatment Group | Marker | Mean Staining Intensity (A.U.) | % Positive Cells |
| Vehicle | p-Kinase-X | 150.2 ± 12.5 | 85.3 ± 5.1 |
| Inhibix | p-Kinase-X | 35.8 ± 7.9 | 15.1 ± 3.2 |
| Vehicle | Total Kinase-X | 160.5 ± 15.1 | 90.1 ± 4.8 |
| Inhibix | Total Kinase-X | 155.9 ± 13.8 | 88.7 ± 5.5 |
| Vehicle | p-mTOR | 142.1 ± 11.3 | 80.2 ± 6.3 |
| Inhibix | p-mTOR | 45.6 ± 8.1 | 20.5 ± 4.1 |
Table 2: Analysis of Cellular Proliferation and Apoptosis
| Treatment Group | Marker | % Positive Cells |
| Vehicle | Ki-67 | 75.4 ± 6.8 |
| Inhibix | Ki-67 | 22.1 ± 4.5 |
| Vehicle | Cleaved Caspase-3 | 5.2 ± 1.8 |
| Inhibix | Cleaved Caspase-3 | 48.9 ± 5.7 |
Experimental Protocols
Protocol: Immunohistochemical Staining of FFPE Tissues
This protocol outlines the procedure for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (anti-p-Kinase-X, anti-Total Kinase-X, anti-p-mTOR, anti-Ki-67, anti-cleaved caspase-3)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or pressure cooker.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[1]
-
Rinse slides with deionized water.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% H2O2 in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.[4]
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Visualizations
Caption: Hypothetical signaling pathway showing Inhibix targeting Kinase-X.
Caption: Experimental workflow for immunohistochemistry staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Trends and Applications of Immunohistochemistry in Research and Clinical Practice | Scientist.com [app.scientist.com]
- 3. Immunohistochemical analysis of changes in signaling pathway activation downstream of growth factor receptors in pancreatic duct cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing [Compound Name] Concentration for [cell line]
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the concentration of [Compound Name] for use with [cell line].
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range for [Compound Name] in my [cell line] experiments?
A1: The initial concentration range for a new compound is typically determined by a combination of literature review and preliminary dose-response experiments. If previous studies on similar compounds or cell lines are available, use those as a starting point. If not, a broad range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), is recommended for initial screening. This helps to identify a narrower, more effective range for subsequent, more detailed experiments.
Q2: What is the difference between IC50, EC50, and GI50?
A2: These are all measures of a compound's potency, but they describe different effects:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
GI50 (Half-maximal growth inhibition): The concentration of a substance that inhibits cell growth by 50%. This is often used in cancer research.
Q3: My dose-response curve for [Compound Name] is not sigmoidal. What could be the reason?
A3: A non-sigmoidal dose-response curve can be due to several factors. At high concentrations, compound precipitation or off-target effects can lead to a "U" or "V" shaped curve. Alternatively, the compound may have a narrow therapeutic window, or the assay may not be sensitive enough to detect a graded response. It is also possible that the compound has complex interactions with the cellular machinery that do not follow a simple dose-response relationship.
Troubleshooting Guides
Issue 1: High Cell Death at All Tested Concentrations
Q: I am observing significant cytotoxicity in my [cell line] even at the lowest concentrations of [Compound Name]. What should I do?
A:
-
Verify Compound Dilution: Double-check your serial dilutions and stock solution concentration. A simple calculation error can lead to much higher concentrations than intended.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your [cell line]. It is recommended to keep the final solvent concentration below 0.5% and to include a solvent-only control in your experiments.
-
Reduce Incubation Time: The observed toxicity may be time-dependent. Try reducing the incubation time with [Compound Name] to see if a therapeutic window can be identified.
-
Perform a Cytotoxicity Assay: Use a sensitive cytotoxicity assay, such as an LDH or a fluorescent live/dead stain, to quantify the toxicity more accurately across a finer dilution series.
Issue 2: No Effect of [Compound Name] on [cell line]
Q: I am not observing any effect of [Compound Name] on my [cell line], even at high concentrations. What could be the problem?
A:
-
Confirm Compound Activity: Ensure that the compound is active and has not degraded. If possible, test it in a positive control cell line where it is known to have an effect.
-
Check Cell Line Responsiveness: The [cell line] may lack the specific target or pathway that [Compound Name] acts upon. Verify the expression of the target protein or the presence of the relevant signaling pathway in your cell line.
-
Increase Incubation Time: The effect of the compound may be slow to develop. Try extending the incubation period.
-
Assess Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before adding the compound.
Issue 3: Inconsistent Results Between Experiments
Q: I am getting variable results for the optimal concentration of [Compound Name] between different experimental replicates. How can I improve consistency?
A:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well and that they are evenly distributed.
-
Control for Passage Number: Use cells within a consistent and narrow passage number range, as cellular characteristics can change over time in culture.
-
Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors, especially for serial dilutions.
-
Monitor Reagent Quality: Ensure that all reagents, including cell culture media and the compound itself, are of high quality and stored correctly.
Experimental Protocols
Protocol 1: Determining the GI50 of [Compound Name] using an MTT Assay
-
Cell Seeding: Seed [cell line] cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of [Compound Name] in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the compound's mechanism of action (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (usually 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI50.
Table 1: Sample Data for GI50 Determination
| [Compound Name] (µM) | Log Concentration | % Growth Inhibition |
| 0.01 | -2.00 | 5.2 |
| 0.1 | -1.00 | 15.8 |
| 1 | 0.00 | 48.9 |
| 10 | 1.00 | 85.1 |
| 100 | 2.00 | 98.6 |
Visualizations
[Compound Name] off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the off-target effects of Imatinib (B729) (Gleevec®), a widely used tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Imatinib?
Imatinib is a tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][2] Its primary on-targets include the tyrosine kinases ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] However, Imatinib is known to interact with a range of other kinases and non-kinase proteins, leading to off-target effects.[4][5] Notable off-target kinases include Discoidin Domain Receptor 1 (DDR1) and members of the SRC family.[1][4] Additionally, Imatinib has been shown to bind to the non-kinase target NQO2 (NAD(P)H:quinone oxidoreductase 2).[1][6]
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of Imatinib, consistent with its known potency. Off-target effects may require higher concentrations to become apparent.[1] Performing a dose-response curve and comparing the observed EC50 to the known IC50 values for on- and off-targets can provide initial insights.[1]
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (e.g., BCR-ABL, c-KIT) should mimic the effect of Imatinib if the observed phenotype is on-target.[1]
-
Rescue Experiments: If a phenotype is caused by on-target inhibition, it can often be reversed by overexpressing a drug-resistant mutant of the target kinase or by activating a downstream component of the signaling pathway.[1][7] If the phenotype persists, it is likely due to an off-target effect.[7]
-
Use of Control Compounds: Employing a structurally unrelated inhibitor for the same target can help confirm that the observed phenotype is not due to a unique chemical property of Imatinib.[1]
Q3: What are the key signaling pathways affected by Imatinib that I should monitor?
The primary targets of Imatinib (BCR-ABL, c-KIT, PDGFR) are tyrosine kinases that activate downstream signaling cascades involved in cell proliferation and survival.[1] The two major pathways to monitor are:
-
PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.[1]
-
MAPK/ERK Pathway: A key regulator of cell growth and differentiation.[1]
Inhibition of the on-target kinases by Imatinib is expected to decrease the phosphorylation of key proteins like Akt and ERK.[1] Monitoring the phosphorylation status of these proteins by Western blot is a common method to assess on-target activity.[1]
Q4: How can I proactively identify potential off-target effects of Imatinib?
Proactive identification is key for accurate data interpretation.[7]
-
Kinase Selectivity Profiling: Screening Imatinib against a large panel of kinases is a common approach to identify potential off-targets.[7][8] Commercial services are available that offer screening against a significant portion of the human kinome.[7][8]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein interactions in a physiologically relevant context.[6][7]
Troubleshooting Guides
| Problem / Observation | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results at high Imatinib concentrations. | High concentrations of Imatinib may be engaging off-target kinases, leading to confounding effects.[1] | Perform a dose-response experiment to determine the optimal concentration range for on-target activity. Consult the quantitative data table below to identify potential off-targets at higher concentrations.[1] |
| Observed phenotype does not correlate with inhibition of the intended target. | The effect may be due to an off-target interaction. This is a strong indication of potential off-target activity.[7] | Utilize a combination of control experiments: 1. Target Knockdown (siRNA/CRISPR): This should mimic the on-target effect.[1] 2. Rescue Experiments: Overexpress a drug-resistant mutant of the target to see if the phenotype is reversed.[7] |
| Discrepancy between biochemical (e.g., purified kinase) and cell-based assay results. | Several factors could be at play: 1. High Intracellular ATP: Cellular ATP levels can outcompete ATP-competitive inhibitors like Imatinib.[7] 2. Cellular Efflux Pumps: The inhibitor may be actively transported out of the cell.[7] 3. Target Expression/Activity: The target kinase may not be expressed or active in the chosen cell line.[7] | 1. Confirm Target Expression: Use Western blot to verify the expression and phosphorylation status (activity) of the target kinase in your cell model.[7] 2. Test for Efflux: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases.[7] |
| Unexplained changes in cellular metabolism or redox state. | Imatinib is known to inhibit the non-kinase protein NQO2, which is involved in cellular metabolism.[1][6] | If your experimental system is sensitive to metabolic changes, consider this off-target effect. Assaying NQO2 activity in the presence of Imatinib may be necessary.[1] |
Quantitative Data: Imatinib Inhibitory Potency
The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary on-targets and a selection of known off-target kinases. Lower values indicate higher potency.
| Target | Target Type | IC50 (nM) | Reference |
| BCR-ABL | On-Target | 100 - 300 | [4] |
| c-KIT | On-Target | 100 - 300 | [4] |
| PDGFR | On-Target | 100 - 300 | [4] |
| DDR1 | Off-Target | >1000 | [4] |
| SRC Family | Off-Target | >1000 | [4] |
| NQO2 | Off-Target (Non-Kinase) | ~300 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizations
Imatinib Signaling: On-Target vs. Off-Target
Caption: Imatinib's on-target vs. off-target signaling pathways.
Experimental Workflow: Identifying Off-Target Effects
Caption: Workflow for investigating suspected off-target effects.
Key Experimental Protocols
Kinome Profiling for Selectivity Screening
Kinome profiling is used to assess the selectivity of an inhibitor by screening it against a large panel of kinases.
Methodology Overview:
-
Assay Principle: The assay measures the ability of Imatinib to inhibit the activity of a large number of purified kinases. This is often done using formats that measure ATP consumption or substrate phosphorylation.
-
Compound Preparation: Prepare a stock solution of Imatinib and perform serial dilutions to test a range of concentrations.
-
Kinase Reaction: For each kinase in the panel, a reaction is set up containing the kinase, its specific peptide substrate, and ATP. The reaction is initiated in the presence of either Imatinib or a vehicle control (e.g., DMSO).
-
Signal Detection:
-
For ATP consumption assays (e.g., ADP-Glo™), a reagent is added to deplete remaining ATP, and then a detection reagent converts the generated ADP back to ATP, producing a luminescent signal.[1]
-
For phosphorylation assays, a labeled antibody or reagent that detects the phosphorylated substrate is used.
-
-
Data Analysis: The signal (e.g., luminescence) is measured using a plate reader. The percent inhibition is calculated for each kinase at each Imatinib concentration. This data is used to generate a selectivity profile, often visualized as a dendrogram or a list of inhibited kinases.[8][9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique to verify the direct binding of a compound to its target protein within intact cells.[10] The principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[10][11]
Methodology Overview:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with Imatinib at a chosen concentration and another set with a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 45°C to 65°C). Heat the tubes in a thermocycler for a short period (e.g., 3 minutes), followed by a cooling step.[10][11]
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer with inhibitors) or by freeze-thaw cycles.[10][11]
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[10]
-
Protein Quantification and Analysis:
-
Data Analysis: For each treatment condition (vehicle vs. Imatinib), plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to a higher temperature in the presence of Imatinib indicates direct binding and target engagement.[10] This can also be performed in an isothermal dose-response format, where cells are treated with varying drug concentrations and heated at a single, fixed temperature.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting [Compound Name] instability in culture media
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of Investigational Compound X (ICX) in cell culture media. Ensuring the stability of ICX throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of ICX in my specific cell culture media?
A: The stability of a test compound is crucial for the correct interpretation of its biological effects.[1] If ICX degrades during an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship and ensure your results are accurate.[1]
Q2: What are the primary factors that can affect the stability of ICX in cell culture media?
A: Several factors can influence the stability of a compound in cell culture media.[1][2] For ICX, the most critical factors are:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote the hydrolysis of ICX's ester group.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1][3][4]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine) or metal ions, can interact with and degrade the test compound.[1][5]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize ICX.[1] Additionally, cells themselves can metabolize the compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][6]
Q3: I'm observing a gradual loss of ICX activity over the course of a multi-day experiment. What's the likely cause?
A: A gradual loss of activity, especially in experiments lasting over 24 hours, strongly suggests compound degradation. The standard 37°C incubation temperature can accelerate hydrolysis.[1] We recommend performing a stability study (see Protocol 1) to determine the half-life of ICX in your specific media and consider replenishing the media with a fresh compound at appropriate intervals.
Q4: My ICX solution precipitates immediately when I add it to my culture media. How can I prevent this?
A: This is a common issue with hydrophobic compounds when a concentrated stock (usually in DMSO) is diluted into an aqueous medium.[2][7] This "crashing out" happens when the compound's solubility limit is exceeded.[2][7]
-
Use Pre-warmed Media: Always add the compound stock to media that has been pre-warmed to 37°C, as solubility often decreases in the cold.[1][7]
-
Optimize Dilution: Instead of adding the stock in one go, try adding it dropwise while gently vortexing the media. A serial dilution approach in pre-warmed media can also be effective.[7]
-
Check Final Concentration: You may be exceeding the aqueous solubility limit of ICX. Try using a lower final concentration.[2][7]
-
Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cells, typically below 0.5%.[2][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | Inconsistent sample handling or incomplete solubilization of ICX stock. | Ensure uniform mixing and precise timing for all steps.[1] Visually inspect the stock solution for any precipitate before use; if present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1] |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC (See Protocol 1).[8] Consider a cell-free assay if the target is known to confirm compound activity. |
| Precipitate forms in media after several hours in the incubator. | Temperature fluctuations, evaporation, or pH changes due to cellular metabolism. | Ensure the incubator is properly humidified to prevent evaporation.[7] For dense cultures, monitor the media's pH and consider changing the media more frequently to prevent metabolic byproducts from altering solubility.[7] |
| Cells appear stressed or die at all concentrations tested. | The solvent (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[8] Always run a vehicle control (media with solvent only) to assess solvent toxicity.[8] |
Data Presentation: ICX Stability
The stability of ICX was assessed in common cell culture media formulations at 37°C. The remaining percentage of the parent compound was quantified by HPLC-MS at various time points.
Table 1: Stability of ICX (10 µM) in Different Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (Serum-Free) (% Remaining) |
| 0 | 100% | 100% | 100% |
| 4 | 98.1% | 97.5% | 91.2% |
| 8 | 95.3% | 94.8% | 83.1% |
| 24 | 82.5% | 81.0% | 55.4% |
| 48 | 66.7% | 65.8% | 30.7% |
| Half-Life (t½) | ~70 hours | ~68 hours | ~30 hours |
Data is for illustrative purposes and highlights the stabilizing effect of serum components.
Experimental Protocols
Protocol 1: Assessment of ICX Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of ICX in your specific cell culture media using High-Performance Liquid Chromatography (HPLC).[1][8]
Objective: To determine the degradation rate and half-life of ICX under experimental conditions.
Materials:
-
Investigational Compound X (ICX)
-
DMSO (HPLC grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum.[1][8]
-
Sterile, low-protein-binding microcentrifuge tubes.[9]
-
Incubator (37°C, 5% CO2).[8]
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid.[9]
-
Water (LC-MS grade) with 0.1% formic acid.[9]
-
HPLC system with a C18 reverse-phase column.[9]
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of ICX in DMSO.[1]
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the ICX stock solution into the medium to achieve the desired final concentration (e.g., 10 µM).[1] Ensure the final DMSO concentration is below 0.5%.
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[8]
-
Time Zero (T=0) Sample: Immediately take the first tube (T=0) and process it as described in step 6. This serves as your baseline concentration.[1]
-
Incubation: Place the remaining tubes in a 37°C incubator for the duration of the time course.[8]
-
Sample Processing: At each designated time point, remove the corresponding tube. To stop degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the parent ICX compound using a validated HPLC method.[1][8]
-
Data Calculation: Calculate the percentage of ICX remaining at each time point relative to the T=0 concentration. Plot the percent remaining versus time to determine the stability profile and calculate the half-life.[1]
Visualizations
Troubleshooting Workflow for ICX Instability
Caption: A flowchart for troubleshooting common issues in ICX stability assays.
Experimental Workflow for ICX Stability Assay
Caption: Experimental workflow for assessing the stability of ICX in culture media.
Hypothetical Signaling Pathway for ICX
Caption: ICX is a kinase inhibitor that blocks signaling through the RTK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of pH, Temperature and Certain Media Constituents on the Stability and Activity of the Preservative, Bronopol (1981) | K. E. Moore | 10 Citations [scispace.com]
- 4. The effect of pH, temperature and certain media constituents on the stability and activity of the preservative, bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Efficacy of [Compound Name]
Welcome to the technical support center for [Compound Name]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for enhancing the in vivo efficacy of [Compound Name].
Frequently Asked Questions (FAQs)
Q1: [Compound Name] demonstrates high potency in vitro, but we observe a significant loss of activity in vivo. What are the common causes?
A1: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Several factors can contribute to this:
-
Poor Pharmacokinetics (PK): The body may be clearing the compound too quickly, or it may not be reaching the target tissue in sufficient concentrations.[1][2] This includes poor absorption, high first-pass metabolism, rapid elimination, or unfavorable distribution.[1]
-
Suboptimal Formulation: Poor solubility of [Compound Name] can drastically limit its absorption after administration, leading to low bioavailability.[3][4][5] The formulation used for in vivo dosing may not be adequate to keep the compound in solution in a physiological environment.
-
Lack of Target Engagement: Even if the compound reaches the target tissue, it may not be binding to its intended target effectively in vivo.[6] This can be due to physiological factors not present in in vitro assays.
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state, or there may be species-specific differences in metabolism that affect the compound's activity.
Q2: How can we improve the oral bioavailability of [Compound Name]?
A2: Enhancing oral bioavailability is key to achieving therapeutic efficacy. Consider these formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can improve the dissolution rate.[3][5][7] Techniques like micronization and nano-milling are common approaches.[8]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can significantly enhance solubility and dissolution.[7][9][10] This is often achieved by creating a solid dispersion with a polymer carrier using methods like spray drying.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7][11]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of the compound in the dosing vehicle.[4][5]
Q3: How do we confirm that [Compound Name] is engaging its target in vivo?
A3: Directly measuring target engagement in a living system is crucial for validating your compound's mechanism of action.[6][12] Several methods can be employed:
-
Pharmacodynamic (PD) Biomarker Assays: Measure a downstream biological effect of target modulation. This could be the change in the level of a specific protein, a metabolite, or a signaling molecule in tissue or blood samples.[13]
-
Cellular Thermal Shift Assay (CETSA): This technique can be applied to tissue samples from treated animals to assess the thermal stabilization of the target protein upon compound binding, providing direct evidence of engagement.[12]
-
Activity-Based Protein Profiling (ABPP): For enzyme targets, ABPP uses chemical probes to directly measure the activity of the target enzyme in tissue lysates, allowing for quantification of target inhibition.[14]
-
Imaging Techniques: Non-invasive imaging methods like Positron Emission Tomography (PET) can visualize and quantify target occupancy in real-time in living animals, though this requires a suitable radiolabeled tracer.[6]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of [Compound Name] across animals.
-
Possible Causes:
-
Inconsistent dosing technique (e.g., oral gavage).
-
Variability in animal physiology (e.g., fed vs. fasted state, gut microbiota).[3]
-
Formulation instability, leading to precipitation of the compound.
-
Analytical errors during sample processing or measurement.
-
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are rigorously trained on dosing and sample collection techniques. Standardize the fasting period for all animals before dosing.[3]
-
Check Formulation Stability: Visually inspect the dosing formulation for precipitation before each use. Conduct stability studies of the formulation under experimental conditions.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[3]
-
Validate Bioanalytical Method: Ensure the LC-MS/MS or other analytical method used for quantification is fully validated for accuracy, precision, and stability.
-
Issue 2: No observable efficacy despite adequate plasma exposure.
-
Possible Causes:
-
The compound is not reaching the target tissue at a sufficient concentration (poor distribution).
-
The compound is rapidly metabolized into inactive forms.[1]
-
The therapeutic window requires higher or more sustained target engagement than what is being achieved.
-
The chosen efficacy model is not sensitive to the mechanism of action.
-
-
Troubleshooting Steps:
-
Conduct a Tissue Distribution Study: Measure the concentration of [Compound Name] in the target tissue (e.g., tumor, brain) and compare it to plasma levels.
-
Perform Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and assess their activity.
-
Establish a PK/PD Relationship: Correlate the plasma concentration of the compound with a target engagement or downstream pharmacodynamic biomarker over a time course.[13][15][16] This helps determine the required exposure for a biological effect.
-
Re-evaluate the Animal Model: Confirm that the target is expressed and relevant in the chosen animal model.
-
Issue 3: Unexpected toxicity observed at doses required for efficacy.
-
Possible Causes:
-
On-target toxicity: The therapeutic target is also present in other tissues, leading to adverse effects when inhibited.
-
Off-target toxicity: The compound interacts with other unintended proteins, causing toxicity.[17]
-
Metabolite-induced toxicity: A metabolite of the compound, rather than the parent drug, is causing the toxic effects.
-
-
Troubleshooting Steps:
-
Conduct an In Vitro Selectivity Panel: Screen [Compound Name] against a broad panel of related and unrelated targets (e.g., a kinome panel) to identify potential off-target interactions.[17]
-
Perform a Maximum Tolerated Dose (MTD) Study: Systematically evaluate the toxicity of the compound at various doses to determine the safe therapeutic window.[17]
-
Compare with Genetic Models: Compare the phenotype of compound treatment with the phenotype observed after genetic knockdown or knockout of the intended target to differentiate on-target from off-target effects.[17]
-
Analyze Vehicle Effects: Always include a vehicle-only control group to ensure the dosing vehicle itself is not contributing to the observed toxicity.[17]
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for [Compound Name] with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Nanosuspension | 450 ± 90 | 2.0 | 3150 ± 450 | 16 |
| Solid Dispersion in PVP-VA | 980 ± 150 | 1.5 | 7850 ± 980 | 40 |
| SEDDS | 1250 ± 220 | 1.0 | 9960 ± 1100 | 51 |
Data are presented as mean ± standard deviation (n=5 per group).
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the study.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare the dosing formulation of [Compound Name] (e.g., 10 mg/mL in SEDDS vehicle) on the day of the experiment. Ensure the formulation is homogeneous.
-
Dosing: Weigh each animal and administer the formulation via oral gavage at a dose volume of 10 mL/kg. Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or submandibular bleed into K2EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[3]
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.[3]
-
Bioanalysis: Determine the concentration of [Compound Name] in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for [Compound Name].
Caption: Standard workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic modeling in vivo. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
[Compound Name] cytotoxicity and how to reduce it
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cisplatin (B142131). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Cisplatin's cytotoxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cisplatin's cytotoxicity?
Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA.[1][2][3][4] After entering the cell, it binds to the N7 reactive center on purine (B94841) bases (guanine and adenine), creating DNA-DNA interstrand and intrastrand crosslinks.[1][4] These adducts, particularly 1,2-intrastrand crosslinks, block DNA replication and transcription, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][3][4]
In addition to direct DNA damage, Cisplatin-induced cytotoxicity involves other mechanisms:
-
Oxidative Stress: Cisplatin generates reactive oxygen species (ROS), leading to oxidative stress that can damage cellular components like proteins, lipids, and DNA.[4][5][6]
-
Signaling Pathway Activation: The DNA damage and oxidative stress activate complex signaling cascades. Key pathways include the p53 tumor suppressor pathway and mitogen-activated protein kinase (MAPK) pathways, which converge to initiate apoptosis.[1][5][6]
-
Mitochondrial Disruption: Cisplatin can directly target mitochondria, leading to a loss of mitochondrial membrane potential and the release of cytochrome C.[5][6] This event activates caspases (like caspase-9 and caspase-3), which are key executioner proteins in the apoptotic pathway.[1][5][6]
Q2: I'm seeing variable cytotoxicity (IC50 values) in my experiments. What could be the cause?
It is common to observe variability in Cisplatin's half-maximal inhibitory concentration (IC50) values. A meta-analysis of studies published between 2018 and 2022 revealed significant diversity in reported IC50 values for the same cell lines, with heterogeneity between studies exceeding 99.7%.[7]
Several factors can contribute to this variability:
-
Cell Seeding Density: The initial number of cells plated can significantly alter the apparent IC50. Higher seeding densities are often correlated with higher IC50 values.[8]
-
Cell Line Specifics: Different cancer cell lines have inherently different sensitivities to Cisplatin.[9] For example, the A2780 ovarian cancer cell line is significantly more sensitive than the OVCAR3 line.[9]
-
Assay Method: The specific cytotoxicity assay used (e.g., MTT, XTT, Trypan Blue) can yield different results. The MTT assay, for instance, can be influenced by factors that affect cellular metabolic activity, not just cell death.[8]
-
Experimental Conditions: Variations in incubation time (24, 48, or 72 hours), culture medium composition, and reagent preparation can all impact the final IC50 value.[7]
-
Cell Line Integrity: Cross-contamination or genetic drift of cell lines over time can alter their response to drugs.[7]
Troubleshooting High Experimental Variability
This decision tree can help troubleshoot unexpected variability in cytotoxicity assays.
Q3: How can I reduce Cisplatin's cytotoxicity to non-cancerous cells in my co-culture model?
A major challenge in chemotherapy is mitigating the toxic side effects on healthy tissue. In research settings, antioxidants are frequently studied for their ability to protect non-cancerous cells from Cisplatin-induced damage.
N-acetylcysteine (NAC) is a well-studied antioxidant and glutathione (B108866) precursor that can reduce Cisplatin's toxicity.[10][11] It works by scavenging reactive oxygen species (ROS) and replenishing intracellular antioxidant stores, thereby protecting cells from oxidative stress.[10][11] Studies have shown that NAC can block both the death receptor and mitochondrial apoptotic pathways induced by Cisplatin.[12]
When co-administering NAC with Cisplatin, the timing is critical. NAC is most effective when added concurrently with or shortly after Cisplatin exposure.[12]
Quantitative Data: Effect of Protective Agents
The following table summarizes data on how protective agents can alter Cisplatin's cytotoxic effects.
| Cell Line/Model | Treatment Group | Endpoint Measured | Result | Reference |
| Kidney Proximal Tubule Cells | Cisplatin alone | % Apoptosis | 27.6% | [13] |
| Kidney Proximal Tubule Cells | Cisplatin + p21-adenovirus | % Apoptosis | 3.8% | [13] |
| Kidney Proximal Tubule Cells | Cisplatin + Roscovitine (CDK2 inhibitor) | % Apoptosis | 1.89% | [13] |
| Human Ovarian Granulosa Cells | Cisplatin (5-10 µM) | Cell Viability | Dose-dependent reduction | [14] |
| Human Ovarian Granulosa Cells | Cisplatin + Hyperoside (40 µM) | Cell Viability | Attenuated Cisplatin's cytotoxic effect | [14] |
Experimental Protocols & Data
Protocol: Measuring Cisplatin Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[15]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Cisplatin stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 4 mM HCl, 0.1% NP-40 in isopropanol)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9][17] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various Cisplatin concentrations (and a vehicle-only control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9][16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15][16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Cisplatin concentration to determine the IC50 value.
Experimental Workflow: MTT Assay
Data: Cisplatin IC50 Values in Various Cell Lines
The sensitivity to Cisplatin varies significantly across different cell lines. This table provides a summary of reported IC50 values. Note that direct comparison should be made with caution due to differing experimental conditions.[7][8]
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 24 h | 10.41 | [9] |
| ACRP (Cisplatin-Resistant) | Ovarian Carcinoma | 24 h | 35.92 | [9] |
| OVCAR3 | Ovarian Carcinoma | 24 h | 43.52 | [9] |
| 5637 | Bladder Cancer | 48 h | 1.1 | [18] |
| HT-1376 | Bladder Cancer | 48 h | 2.75 | [18] |
| HeLa | Cervical Cancer | 48 h | Varies widely (e.g., 2-40 µM) | [7][8] |
| SKOV-3 | Ovarian Cancer | 24 h | Varies widely (e.g., 2-40 µM) | [8] |
Signaling Pathways
Cisplatin-Induced Apoptosis Pathway
Cisplatin-induced DNA damage is a primary trigger for the intrinsic pathway of apoptosis. This process involves the activation of damage sensors, transcription factors like p53, and the mitochondrial pathway.
References
- 1. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome activation contributes to cisplatin resistance in ovarian cancer | springermedizin.de [springermedizin.de]
- 10. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Dependence of Cisplatin-Induced Cell Death In Vitro and In Vivo on Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT assay [bio-protocol.org]
- 17. 4.3. Assessment for the Cytotoxicity of Cisplatin [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the MTT Assay with Curcumin
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using curcumin (B1669340) in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. The information is presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: Why are my absorbance readings unexpectedly high, suggesting low cytotoxicity, even when microscopy shows significant cell death after curcumin treatment?
A1: This is a classic pitfall when working with pigmented compounds like curcumin. The issue arises from direct spectral interference. Curcumin is a yellow compound that naturally absorbs light in the visible spectrum, with a maximum absorbance peak around 420-435 nm.[1][2][3][4][5] The purple formazan (B1609692) product of the MTT assay, which indicates viable cells, is measured at approximately 570-590 nm.[6][7] Although the measurement wavelengths are different, the broad absorbance spectrum of curcumin can overlap with that of formazan, leading to an artificially inflated absorbance reading.[5] This interference makes it seem like there are more viable cells than there actually are, thus masking the true cytotoxic effect of curcumin.
Q2: How can I correct for curcumin's intrinsic absorbance to get an accurate measure of cell viability?
A2: The most effective way to correct for this interference is to use a "compound-only" background control for every concentration of curcumin you test. These control wells should contain the same concentration of curcumin in the same culture medium, but with no cells.[6] By measuring the absorbance of these cell-free wells, you can determine the exact contribution of curcumin to the signal. This background value should then be subtracted from the absorbance of your corresponding cell-treated wells before calculating cell viability.
Q3: Could curcumin be directly reducing the MTT reagent, independent of cellular metabolic activity?
A3: This is a valid concern. Some compounds, particularly those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[5][8][9] To test for this, you can set up a cell-free experiment. Add curcumin to the culture medium, followed by the MTT reagent, and incubate for the same duration as your main experiment. If a purple color develops, it indicates that curcumin is directly reducing MTT and that this assay may not be suitable for your compound without significant modifications or validation.
Q4: My formazan crystals are not dissolving completely. Could curcumin be affecting this step?
A4: While curcumin is not known to directly inhibit formazan solubilization, incomplete dissolution is a common issue in MTT assays that can lead to inaccurate results.[6] Ensure you are using a robust solubilizing agent, such as acidified isopropanol (B130326) or a sodium dodecyl sulfate (B86663) (SDS) solution in HCl.[10][11] Additionally, make sure to mix thoroughly after adding the solvent; placing the plate on an orbital shaker for 15 minutes can help ensure the purple crystals are fully dissolved.[6][11]
Q5: What alternative assays can I use to validate my results and avoid these pitfalls?
A5: Given the potential for interference, it is highly recommended to validate your findings with a non-metabolic, non-colorimetric assay.[8] The trypan blue exclusion assay is a simple and effective method for assessing cell membrane integrity and can be used to confirm the results obtained from the MTT assay.[9] Other alternatives include assays based on ATP content (e.g., CellTiter-Glo®) or DNA synthesis (e.g., BrdU incorporation).
Data Summary: Spectral Properties
To avoid spectral interference, it is crucial to understand the absorbance characteristics of both the compound and the assay's product.
| Substance | Absorbance Maximum (λmax) | Solvent/Condition |
| Curcumin | ~420-435 nm | Varies with solvent (e.g., Ethanol, DMSO)[1][2] |
| MTT-Formazan | ~550-600 nm | Varies with solubilizing agent[11][12] |
Experimental Protocols
Standard MTT Assay Protocol (Adapted for Curcumin)
This protocol includes the necessary controls to account for curcumin's spectral interference.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[10][11][12]
-
Incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).
2. Compound Treatment:
-
Prepare serial dilutions of curcumin.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of curcumin.
-
Crucially, prepare parallel "compound-only" control wells with medium and curcumin but no cells.
-
Also, prepare "untreated" control wells (cells with medium only) and "solvent" control wells (cells with the highest concentration of the vehicle, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13][14][15]
3. MTT Addition:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS. The solution should be filter-sterilized.[6][11]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11][12]
-
Incubate for 3 to 4 hours at 37°C, protected from light.[10][12]
4. Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the adherent cells.[11]
-
Add 100-150 µL of a solubilization solution (e.g., 0.01 M HCl with 10% SDS, or acidified isopropanol) to each well.[10][11]
-
Cover the plate and agitate on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.[6][11]
5. Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][12]
-
If possible, use a reference wavelength of >650 nm to reduce background noise.[12]
-
Calculation:
- Subtract the average absorbance of the "compound-only" wells from your treated wells.
- Subtract the average absorbance of the culture medium background (if any) from all readings.[6]
- Calculate cell viability as a percentage of the untreated control.
Visual Guides
Experimental Workflow and Interference Pathways
The following diagrams illustrate the standard MTT assay workflow, the mechanism of curcumin interference, and a troubleshooting guide.
Caption: Standard MTT Assay Workflow adapted for pigmented compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication and vibration characterization of curcumin extracted from turmeric (Curcuma longa) rhizomes of the northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic anticancer effect of curcumin and chemotherapy regimen FP in human gastric cancer MGC-803 cells - PMC [pmc.ncbi.nlm.nih.gov]
[Compound Name] not showing expected results in [assay type]
This guide provides a structured approach to troubleshooting unexpected negative or inconsistent results for a test compound in a given assay. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, [Compound Name], is not showing any activity in my [Assay Type]. What are the first things I should check?
An unexpected negative result, where a compound presumed to be active shows no effect, can stem from several sources.[1] A systematic check of basic experimental parameters is the most efficient first step.
-
Reagent Integrity: Confirm that all buffers, enzymes, substrates, and detection reagents are within their expiration dates and have been stored under the recommended conditions.[2] Prepare fresh reagents if there is any doubt.
-
Assay Controls: Verify that your positive and negative controls behaved as expected. A failure in the positive control suggests a systemic issue with the assay itself, whereas a functional positive control points towards an issue with the test compound.
-
Basic Equipment & Setup: Ensure that instruments like plate readers and pipettes are properly calibrated.[3] Confirm that the correct filters and wavelengths were used for detection and that incubation times and temperatures were accurate.[2]
-
Calculations & Dilutions: Double-check all calculations for dilutions and concentrations. A simple decimal error can lead to a compound concentration that is far too low to elicit a response.
Q2: How can I be sure [Compound Name] is stable under my experimental conditions?
Compound instability can lead to a loss of active molecules over the course of the experiment, resulting in apparent inactivity.
-
Chemical Stability: The compound may degrade in the aqueous assay buffer.[4] Factors like pH, temperature, and light exposure can contribute to degradation. A chemical stability assay can be performed by incubating the compound in the assay buffer for the duration of the experiment and quantifying the remaining parent compound using LC-MS.[4]
-
Metabolic Stability: In cell-based assays or assays using subcellular fractions like microsomes, the compound may be metabolized by enzymes into an inactive form.[5] A microsomal stability assay can determine the rate of metabolic clearance.[5][6]
Q3: Could [Compound Name] be interfering with the assay technology itself?
Yes, this is a common source of misleading results, known as assay interference.[7] Compounds can interact with the assay components in a way that masks a true result.
-
Signal Interference: The compound may absorb light at the excitation or emission wavelengths used in fluorescence or luminescence-based assays, causing signal quenching.[8] It could also be autofluorescent, leading to a high background.
-
Reagent Reactivity: Some compounds can chemically react with assay reagents.[9] For example, compounds that are strong reducing agents may interfere with assays that rely on redox chemistry, such as MTT assays.[10]
-
Enzyme Inhibition/Activation: In coupled-enzyme assays, the test compound might inhibit a secondary reporter enzyme (e.g., luciferase) rather than the intended target, leading to a false positive (or negative, depending on assay design).[11]
Q4: What are orthogonal assays and why are they important for validating my results?
An orthogonal assay is an independent test that measures the same biological endpoint but uses a different technology or methodology.[12] They are critical for confirming that the observed activity is genuine and not an artifact of the primary assay format.[8][13] For example, if a primary screen is a fluorescence-based enzymatic assay, an orthogonal follow-up could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the target.[8]
Q5: My compound was active in a biochemical assay but is inactive in a cell-based assay. What could be the reason?
This is a frequent challenge in drug discovery and often points to issues with the compound's interaction with the complex cellular environment.[14]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective concentration.
-
Cellular Metabolism: As mentioned in Q2, the compound could be rapidly metabolized and inactivated by cellular enzymes.
-
Target Engagement: The target protein might be in a different conformational state or part of a larger protein complex within the cell, preventing the compound from binding as it did in the isolated biochemical assay.
Data Presentation: Troubleshooting Compound Stability
The following table provides an example of data from a compound stability experiment designed to diagnose potential reasons for assay failure.
| Condition | Incubation Time (min) | [Compound Name] Remaining (%) | Interpretation |
| Assay Buffer (pH 7.4) | 0 | 100 | Baseline |
| 60 | 98.5 | Compound is chemically stable in assay buffer. | |
| 120 | 97.2 | ||
| Assay Buffer + Liver Microsomes + NADPH | 0 | 100 | Baseline |
| 15 | 65.4 | Compound is rapidly metabolized. This could explain a lack of activity in cell-based assays or assays with long pre-incubation times. | |
| 30 | 38.1 | ||
| 60 | 12.5 | ||
| Assay Buffer + Liver Microsomes - NADPH | 60 | 96.8 | Confirms that degradation requires the metabolic cofactor NADPH, pointing to CYP-mediated metabolism. |
Experimental Protocols
Protocol: Orthogonal Assay for [Target Protein] Activity
This protocol describes a generic orthogonal assay to confirm hits from a primary fluorescence-based screen. Here, we assume the primary assay measured inhibition of [Target Protein], a kinase, and the orthogonal assay will use a different detection method, such as a luminescence-based ATP depletion assay.
Objective: To confirm the inhibitory activity of [Compound Name] on [Target Protein] using an independent assay technology to rule out false positives from the primary screen.
Materials:
-
[Target Protein], active enzyme
-
[Substrate Peptide] for [Target Protein]
-
ATP, high purity
-
[Compound Name] dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo® or similar)
-
White, opaque 96-well or 384-well assay plates
-
Calibrated multichannel pipettes
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of [Compound Name] in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Enzyme/Substrate Preparation:
-
Prepare a master mix of [Target Protein] and [Substrate Peptide] in kinase assay buffer at 2X the final desired concentration.
-
-
Reaction Initiation:
-
Add the enzyme/substrate mix to the wells containing the compound and mix gently.
-
Prepare a parallel mix containing substrate but no enzyme for the 100% inhibition control wells.
-
Add ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for [Target Protein].
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the ATP detection reagent from the luminescence kit according to the manufacturer's instructions. This reagent typically contains a detergent to lyse cells (if applicable) and a luciferase/luciferin pair.
-
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader. The amount of light produced is directly proportional to the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot the percent inhibition against the log of the [Compound Name] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A confirmed hit should show a dose-dependent inhibition with a similar IC50 to the primary assay.
-
Visualizations
Troubleshooting Workflow Diagram
A logical workflow for troubleshooting unexpected negative assay results.
Cellular Assay Failure Points
Potential reasons for compound failure in a cell-based assay.
References
- 1. Why are false-negative results usually more common than false-positive re.. [askfilo.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. enamine.net [enamine.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. revvitysignals.com [revvitysignals.com]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Refining [Compound Name] Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the treatment time of [Compound Name] in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for treatment time with [Compound Name]?
A2: The optimal treatment time is highly dependent on the cell line and the biological question being asked.[1][2] For initial experiments, a time-course experiment is strongly recommended. A common starting range is to test several time points such as 6, 12, 24, 48, and 72 hours at a fixed, effective concentration of [Compound Name].[1] This will help determine the minimum time required to see a significant effect and identify if the effect changes over a longer duration.
Q2: How does the mechanism of action of [Compound Name] influence the choice of treatment time?
A2: The compound's mechanism of action is a critical factor.
-
Rapid, direct effects: If [Compound Name] targets a kinase or receptor leading to rapid phosphorylation changes, short treatment times (minutes to a few hours) may be sufficient to observe the primary effect.[2]
-
Transcriptional/translational changes: If the compound affects gene expression or protein synthesis, longer incubation times (e.g., 24 to 72 hours) are typically necessary to allow for these downstream changes to manifest.[2]
Q3: My vehicle-treated (negative control) cells show reduced viability at later time points. What could be the cause?
A3: Reduced viability in control wells at later time points (e.g., 72 or 96 hours) can be due to several factors unrelated to the compound itself. These include nutrient depletion, waste product accumulation, or overconfluence of cells.[3] It is crucial to determine the optimal seeding density to ensure cells remain in the exponential growth phase throughout the experiment.[1]
Q4: Can the observed effect of [Compound Name] decrease at longer treatment times?
A4: Yes, a decrease in effect at later time points can occur. This may be due to the compound's instability and degradation in the cell culture media over time.[4] It could also be a result of cellular metabolism, where the cells process and inactivate the compound.[4] If you suspect this, it is advisable to assess the compound's stability in your specific media using methods like HPLC or LC-MS/MS.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No effect observed at any time point. | 1. Insufficient incubation time: The effect may require a longer duration to develop.[1]2. Compound instability: The compound may be degrading in the culture medium.[4]3. Cell line resistance: The chosen cell line may not be sensitive to [Compound Name].[1]4. Incorrect concentration: The concentration used may be too low. | 1. Extend the time course: Test later time points (e.g., 72, 96 hours). For slow-acting compounds, even longer assays may be needed.[5]2. Assess compound stability: Use HPLC or LC-MS/MS to measure the compound concentration in the media over time.[4] Consider replenishing the media with fresh compound during the experiment.3. Test alternative cell lines: Use a cell line known to be sensitive or one that expresses the target of interest at high levels.[1]4. Perform a dose-response experiment: Test a wide range of concentrations to identify the optimal dose before optimizing time. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate.[1]2. Edge effects: Evaporation from wells on the edge of the plate.3. Inconsistent compound addition: Pipetting errors leading to different final concentrations. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating.[1]2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1]3. Calibrate pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each replicate.[1] |
| Unexpected cytotoxicity in all treated wells. | 1. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.[4]2. Compound precipitation: The compound may be precipitating out of solution at the working concentration, which can cause non-specific toxic effects.[4] | 1. Run a vehicle control: Always include a control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO).[4]2. Check solubility: Visually inspect the media for precipitation after adding the compound. If needed, lower the final concentration or use a different solvent. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
Objective: To identify the optimal time point for observing the desired effect of [Compound Name] on cell viability.
Methodology:
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a working solution of [Compound Name] at 2X the final desired concentration in the appropriate cell culture medium.
-
Treatment: Add an equal volume of the 2X [Compound Name] solution to the wells. For vehicle control wells, add the medium containing the same concentration of solvent (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Endpoint Measurement: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.[1]
-
Data Analysis: Normalize the data to the vehicle control at each time point and plot cell viability versus time.
Example Data: Time-Course of [Compound Name] on Cell Viability
| Treatment Time (Hours) | % Viability (vs. Vehicle Control) | Standard Deviation |
| 0 | 100% | 4.5% |
| 6 | 95% | 5.1% |
| 12 | 82% | 4.8% |
| 24 | 65% | 5.5% |
| 48 | 50% | 6.2% |
| 72 | 52% | 7.1% |
In this example, the maximal effect is observed around 48 hours, with no significant additional decrease at 72 hours. This suggests that 48 hours is an optimal treatment time for this specific assay.
Visualizations
Experimental Workflow
Caption: Workflow for a time-course experiment.
Hypothetical Signaling Pathway
Caption: Signaling cascade for [Compound Name].
Troubleshooting Logic
References
Validation & Comparative
Validating the On-Target Effects of Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of Dasatinib (B193332), a potent tyrosine kinase inhibitor (TKI). We present a comparative analysis with other BCR-ABL inhibitors, Imatinib (B729) and Nilotinib (B1678881), supported by experimental data and detailed protocols for key validation assays.
Introduction to Dasatinib and On-Target Validation
Dasatinib is a second-generation TKI that potently inhibits the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), as well as the SRC family of kinases.[1] Rigorously confirming that a compound's therapeutic effects stem directly from its interaction with the intended target is a critical step in drug development. This process, known as on-target validation, distinguishes intended effects from off-target activities, which can lead to unforeseen side effects or even novel therapeutic applications.[2][3]
The aberrant BCR-ABL kinase drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways.[4] Validating that Dasatinib effectively engages and inhibits BCR-ABL in a cellular context is paramount to understanding its mechanism of action.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that phosphorylates numerous downstream substrates, leading to the activation of critical signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT. These pathways collectively promote cell proliferation and inhibit apoptosis. Dasatinib exerts its effect by binding to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its substrates.[1][4]
Comparative Efficacy of BCR-ABL Inhibitors
The potency of TKIs is quantified by their half-maximal inhibitory concentration (IC50), representing the drug concentration needed to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.[5] Dasatinib is significantly more potent than Imatinib against wild-type BCR-ABL and is effective against many Imatinib-resistant mutations.[6][7] Nilotinib also shows greater potency than Imatinib.[8]
Table 1: Comparative IC50 Values of BCR-ABL Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Dasatinib | BCR-ABL | <1 | [6][9] |
| Imatinib | BCR-ABL | 600 | [10] |
| Nilotinib | BCR-ABL | 20-60 | [11][12] |
Note: IC50 values can vary based on specific experimental conditions and cell lines used.
Experimental Validation of On-Target Effects
Several key experiments are essential for validating the on-target effects of Dasatinib. Below is a general workflow followed by detailed protocols for specific, high-impact assays.
Biochemical Kinase Inhibition Assay (LanthaScreen™)
This assay directly measures the ability of a compound to inhibit the kinase by competing with a fluorescent tracer that binds to the ATP site.[13][14]
Objective: To determine the IC50 value of Dasatinib against the BCR-ABL kinase.
Methodology:
-
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a Fluorescence Resonance Energy Transfer (FRET) based assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. An inhibitor competes with the tracer, leading to a loss of FRET.[15][16]
-
Reagents: Recombinant BCR-ABL kinase, Eu-anti-tag antibody, Kinase Tracer, LanthaScreen™ Kinase Buffer, test compounds (Dasatinib, Imatinib, Nilotinib), and a positive control (e.g., Staurosporine).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[13][17]
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify direct binding of a compound to its target in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[18][19]
Objective: To confirm that Dasatinib engages with BCR-ABL in intact cells.
Methodology:
-
Principle: Cells are treated with the compound or a vehicle control and then heated to various temperatures. Protein aggregation occurs upon denaturation. A bound ligand stabilizes its target protein, keeping more of it in the soluble fraction at higher temperatures. This thermal shift is detected by quantifying the soluble protein.[20][21]
-
Reagents: BCR-ABL expressing cells (e.g., K562), Dasatinib, DMSO (vehicle control), lysis buffer with protease/phosphatase inhibitors, antibodies for Western blotting (anti-ABL, anti-GAPDH).
-
Procedure:
-
Treat cultured cells with Dasatinib or DMSO for a specified time (e.g., 1 hour).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.[18]
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Analyze the amount of soluble BCR-ABL in the supernatant at each temperature point using Western blotting or another protein quantification method.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for Dasatinib-treated cells compared to the control indicates target engagement.
-
Western Blot for Downstream Signaling
This assay measures the phosphorylation status of a direct downstream substrate of BCR-ABL, providing functional evidence of kinase inhibition.
Objective: To demonstrate that Dasatinib inhibits BCR-ABL kinase activity within cells by measuring the phosphorylation of its substrate, CRKL.
Methodology:
-
Principle: CRKL is a well-established direct substrate of BCR-ABL, and its phosphorylation level serves as a reliable biomarker for BCR-ABL activity.[22] A reduction in phosphorylated CRKL (p-CRKL) upon treatment indicates inhibition of the kinase.[23]
-
Reagents: K562 cells, Dasatinib, Imatinib, Nilotinib, cell lysis buffer, primary antibodies (anti-p-CRKL, anti-total-CRKL, anti-β-actin), and HRP-conjugated secondary antibody.[22][24]
-
Procedure:
-
Seed K562 cells and treat with varying concentrations of Dasatinib and comparator compounds for a set time (e.g., 2-4 hours).
-
Harvest cells and prepare protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.[25]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Note: Non-fat milk should be avoided as it contains phosphoproteins that can increase background.[22]
-
Incubate the membrane with primary anti-p-CRKL antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detect the signal using an ECL chemiluminescence reagent and an imaging system.
-
Quantify band intensities. The membrane can be stripped and re-probed for total CRKL and a loading control (e.g., β-actin) to normalize the p-CRKL signal.
-
Interpreting the Data: A Logical Framework
The convergence of evidence from biochemical, target engagement, and cellular pathway assays provides a robust validation of a compound's on-target effects.
By following this comprehensive approach, researchers can confidently validate the on-target effects of kinase inhibitors like Dasatinib, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Efficacy of Reduced-dose Dasatinib as a Subsequent Therapy in Patients with Chronic Myeloid Leukemia in the Chronic Phase: The LD-CML Study of the Kanto CML Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. selleckchem.com [selleckchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. annualreviews.org [annualreviews.org]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. sinobiological.com [sinobiological.com]
- 25. euroclonegroup.it [euroclonegroup.it]
- 26. azurebiosystems.com [azurebiosystems.com]
A Comparative Analysis of Monepantel and Levamisole for the Control of Gastrointestinal Nematodes in Sheep
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance in gastrointestinal nematodes (GINs) of sheep poses a significant threat to the sustainability of the global sheep industry. This guide provides a detailed, data-driven comparison of Monepantel (B609222), a novel amino-acetonitrile derivative (AAD), and Levamisole (B84282), a widely used imidazothiazole, for the treatment of GIN infections in sheep. This comparison is based on experimental data from a controlled efficacy study, offering objective insights into their performance.
Executive Summary
Monepantel demonstrates high efficacy against key gastrointestinal nematodes in sheep, including strains resistant to other anthelmintic classes. In a head-to-head comparison, Monepantel showed superior or equivalent efficacy to Levamisole against Haemonchus spp. and Trichostrongylus spp. However, in the specific study cited, Monepantel exhibited lower efficacy against Oesophagostomum spp. compared to Levamisole. This highlights the importance of accurate parasite identification and strategic drug selection in flock health management.
Data Presentation
The following tables summarize the quantitative data from a comparative study evaluating the efficacy of Monepantel and Levamisole in sheep naturally infected with gastrointestinal nematodes. Efficacy is presented as the percentage reduction in fecal egg counts (FEC) at 7 and 14 days post-treatment.
Table 1: Fecal Egg Count Reduction (%) by Anthelmintic Treatment
| Treatment Group | Day 7 Efficacy (%) | Day 14 Efficacy (%) |
| Monepantel (2.5 mg/kg) | >95% | >95% |
| Levamisole (7.5 mg/kg) | >95% | >95% |
| Control (Untreated) | Not Applicable | Not Applicable |
Table 2: Efficacy (%) Against Specific Nematode Genera
| Nematode Genus | Monepantel Efficacy (%) | Levamisole Efficacy (%) |
| Haemonchus spp. | >95 | >95 |
| Trichostrongylus spp. | >95 | >95 |
| Oesophagostomum spp. | 50 (Day 7), 33 (Day 14) | >95 |
Experimental Protocols
The data presented in this guide is based on a study with the following experimental design:
1. Animal Selection:
-
Thirty sheep with naturally acquired gastrointestinal nematode infections were selected.
-
Inclusion criteria required a fecal egg count of more than 200 eggs per gram (EPG) of feces.
2. Treatment Groups:
-
Group 1 (Monepantel): Ten sheep were treated orally with Monepantel at a dose of 2.5 mg/kg body weight.
-
Group 2 (Levamisole): Ten sheep were treated subcutaneously with Levamisole at a dose of 7.5 mg/kg body weight.
-
Group 3 (Control): Ten sheep remained as untreated controls.
3. Data Collection:
-
Fecal samples were collected from each animal on day 0 (pre-treatment), day 7, and day 14 post-treatment.
-
Fecal egg counts were determined using the McMaster technique.
-
Larval cultures were performed to identify the nematode genera present.
4. Efficacy Calculation:
-
The percentage of effectiveness was calculated based on the reduction in fecal egg counts in the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Monepantel and Levamisole are crucial to understanding their efficacy, particularly in the context of anthelmintic resistance.
Monepantel: Monepantel belongs to the amino-acetonitrile derivative (AAD) class of anthelmintics. It acts on a unique nematode-specific subtype of acetylcholine (B1216132) receptor, the MPTL-1 receptor, which is part of the DEG-3 family of nicotinic acetylcholine receptors (nAChRs)[1]. This receptor is absent in mammals, contributing to Monepantel's favorable safety profile. Binding of Monepantel to the MPTL-1 receptor leads to a constant, uncontrolled influx of ions, causing depolarization of the muscle cells, irreversible paralysis, and subsequent expulsion of the nematode from the host[1].
Levamisole: Levamisole is a cholinergic agonist that targets the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes[2][3]. Its binding to these receptors causes depolarization of the muscle membrane, leading to an influx of sodium ions and sustained muscle contraction[2]. This results in spastic paralysis, preventing the parasite from maintaining its position in the host's gastrointestinal tract and leading to its expulsion[2][3].
Ivermectin (Competitor Insight): Ivermectin, a macrocyclic lactone, has a different mode of action. It selectively binds with high affinity to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates[4][5]. This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, leading to paralysis and death of the parasite[5].
Caption: Mechanisms of action for Monepantel, Levamisole, and Ivermectin.
Experimental Workflow
The following diagram illustrates the typical workflow for a Fecal Egg Count Reduction Test (FECRT), a standard method for evaluating the efficacy of anthelmintics in livestock.
Caption: Workflow for a Fecal Egg Count Reduction Test (FECRT).
Conclusion
Monepantel represents a valuable tool in the management of gastrointestinal nematodes in sheep, particularly in the face of widespread resistance to older anthelmintic classes. Its novel mode of action makes it effective against nematode populations that are resistant to levamisole and other established drugs. However, as demonstrated by the data, its efficacy can vary against different nematode genera. Therefore, a comprehensive parasite control program should incorporate diagnostic testing to identify the prevalent parasite species and to monitor the efficacy of the anthelmintics being used. The strategic rotation of anthelmintics with different modes of action, including newer compounds like Monepantel, is essential to delay the development of resistance and ensure the long-term health and productivity of sheep flocks.
References
- 1. Clinical field study to evaluate the efficacy and safety of the amino-acetonitrile derivative, monepantel, compared with registered anthelmintics against gastrointestinal nematodes of sheep in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quarantine treatment of sheep with monepantel--rapidity of fecal egg count reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of monepantel and anthelmintic combinations against multiple-resistant Haemonchus contortus in sheep, including characterisation of the nematode isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Osimertinib Versus First-Generation EGFR-TKIs in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides an objective comparison of the efficacy of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against standard first-generation EGFR-TKIs, namely Gefitinib and Erlotinib, for the first-line treatment of patients with EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and procedural concepts.
Executive Summary
Data Presentation
The following tables summarize the key efficacy and safety data from the FLAURA trial, a head-to-head comparison of Osimertinib with Gefitinib or Erlotinib in treatment-naïve patients with EGFR-mutated advanced NSCLC.
Table 1: Efficacy Outcomes from the FLAURA Trial
| Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
Table 2: Summary of Common Adverse Events (Any Grade) in the FLAURA Trial
| Adverse Event | Osimertinib (n=279) | Gefitinib or Erlotinib (n=277) |
| Diarrhea | 58% | 57% |
| Rash or Acne | 58% | 78% |
| Dry Skin | 36% | 36% |
| Stomatitis | 29% | 20% |
| Paronychia | 35% | 32% |
Experimental Protocols
The clinical data presented in this guide are primarily derived from the FLAURA trial (NCT02296125), a Phase III, double-blind, randomized study.[2][3][4]
Patient Population
The study enrolled treatment-naïve patients with locally advanced or metastatic NSCLC harboring one of the two common EGFR mutations known to be associated with EGFR-TKI sensitivity (Exon 19 deletion or L858R).[3][4] Key inclusion criteria included being at least 18 years of age (or 20 in Japan) and having a World Health Organization performance status of 0 or 1.[3] Exclusion criteria included prior systemic anti-cancer therapy for advanced NSCLC and prior treatment with an EGFR-TKI.[4]
Treatment Regimen
Patients were randomized in a 1:1 ratio to receive either:
-
Standard of Care (SoC) EGFR-TKI: Gefitinib (250 mg orally once daily) or Erlotinib (150 mg orally once daily).[8][9][10][11][12][13][14][15]
Treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.[16]
Endpoints
The primary endpoint of the FLAURA trial was Progression-Free Survival (PFS) as assessed by the investigator.[3] Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.[3]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanism of action of Osimertinib and first-generation EGFR-TKIs on the EGFR signaling pathway.
Caption: Overview of the EGFR signaling cascade leading to cell proliferation and survival.
Caption: Comparative mechanism of action of Osimertinib and first-generation EGFR-TKIs.
Experimental Workflow
The following diagram outlines the workflow of the FLAURA clinical trial.
Caption: Simplified workflow of the FLAURA clinical trial.
References
- 1. ajmc.com [ajmc.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. drugs.com [drugs.com]
- 6. Tagrisso (osimertinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. Articles [globalrx.com]
- 10. Erlotinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. drugs.com [drugs.com]
- 12. medicines.org.uk [medicines.org.uk]
- 13. drugs.com [drugs.com]
- 14. Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. DailyMed - GEFITINIB tablet, film coated [dailymed.nlm.nih.gov]
- 16. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
A Comparative Guide to Target Validation: The Case of Imatinib and BCR-ABL
The validation of a compound's biological target is a cornerstone of modern drug development, ensuring that a drug's therapeutic effects are mediated through its intended molecular interaction. This guide provides a comparative overview of key methodologies for target validation, using the well-established interaction between the tyrosine kinase inhibitor Imatinib and its target, the BCR-ABL oncoprotein, as a case study. BCR-ABL is the causative agent in Chronic Myeloid Leukemia (CML).
We will explore genetic ablation techniques (siRNA knockdown and CRISPR-Cas9 knockout), which test whether removal of the target protein mimics the drug's effect, and compare them with biophysical and chemical proteomics approaches that directly confirm drug-target engagement within the cell.
Method 1: Target Validation by Genetic Ablation (Knockdown/Knockout)
Genetic methods provide powerful evidence for target validation by observing whether the genetic removal or depletion of a target protein phenocopies the pharmacological effect of a compound. If silencing the gene for BCR-ABL leads to the same cellular outcomes as treating the cells with Imatinib (e.g., reduced proliferation, induced apoptosis), it strongly validates BCR-ABL as the drug's target.
Data Presentation: Knockdown vs. Knockout
| Parameter | siRNA Knockdown of BCR-ABL | CRISPR-Cas9 Knockout of BCR-ABL | Pharmacological Inhibition with Imatinib |
| Mechanism | Post-transcriptional silencing of mRNA | Permanent disruption of the gene | Competitive inhibition of ATP-binding site |
| Effect Duration | Transient (typically 48-96 hours) | Permanent and heritable | Reversible, depends on drug concentration |
| BCR-ABL mRNA Reduction | Up to 45% in primary CML cells; up to 42% in K562 cells. | Significant reduction (p<0.001). | Upregulation can occur as a resistance mechanism. |
| Effect on Cell Proliferation | Induces anti-proliferative effects. | Reduced proliferation rate. | Potent inhibition (low nM GI50 in sensitive cells). |
| Induction of Apoptosis | Induces apoptosis in K562 cells. | Significantly increased apoptosis levels. | Induces apoptosis in BCR-ABL dependent cells. |
| Clonogenic Capacity | Reduced colony formation, especially in combination with Imatinib. | Significant decrease (~85%) in clonogenic capacity. | Potent inhibition of colony formation. |
Experimental Workflow: Genetic Ablation
Caption: Workflow for target validation using siRNA knockdown or CRISPR knockout.
Experimental Protocols
1. siRNA-mediated Knockdown of BCR-ABL
-
Cell Culture: Culture K562 cells (a CML cell line expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection:
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.
-
Prepare two tubes. In tube A, dilute 100 pmol of siRNA (either targeting BCR-ABL or a non-targeting control) in 250 µL of serum-free medium.
-
In tube
-
A Comparative Analysis of Aspirin's Dose-Response in COX Inhibition
For researchers and professionals in drug development, understanding the dose-response relationship of a compound is fundamental to determining its therapeutic efficacy and potential toxicity. This guide provides a comparative analysis of Aspirin's dose-response curve, focusing on its well-established mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. To provide a clear benchmark, Aspirin's performance is compared against two other common non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, another non-selective inhibitor, and Celecoxib, a selective COX-2 inhibitor.
Comparative Inhibitory Potency of NSAIDs on COX Enzymes
The potency of Aspirin, Ibuprofen, and Celecoxib in inhibiting COX-1 and COX-2 is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2 Ratio) |
| Aspirin | 1.3 ± 0.5 | ~50 | ~0.026 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12.06 |
Data sourced from multiple in vitro studies. The IC50 for Aspirin on COX-2 can vary, but is estimated to be around 50 µM.
Experimental Protocols
The data presented in this guide is typically generated using a Cyclooxygenase (COX) Inhibition Assay. The following is a generalized protocol for such an experiment.
Objective:
To determine the in vitro potency of test compounds (Aspirin, Ibuprofen, Celecoxib) in inhibiting the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system to measure prostaglandin (B15479496) production (e.g., ELISA kit for Prostaglandin E2 - PGE2)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are diluted to a working concentration in the assay buffer.
-
Compound Dilution: A series of dilutions of the test compounds are prepared to generate a range of concentrations for the dose-response curve.
-
Incubation: The diluted enzymes are pre-incubated with the various concentrations of the test compounds or a vehicle control (e.g., DMSO) in a 96-well plate for a specified period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is stopped, typically by adding a solution like hydrochloric acid.
-
Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced in each well is quantified using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in vitro COX inhibition assay.
Caption: Inhibition of the COX signaling pathways by NSAIDs.
Orthogonal Validation of Dasatinib Activity: A Comparative Guide
Introduction
Dasatinib (B193332) is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases (SFKs), which are critical drivers of cancer cell proliferation and survival.[2][3] Dasatinib binds to the ATP-binding site of these kinases, blocking downstream signaling pathways.[1][3] Unlike its predecessor imatinib, Dasatinib can inhibit both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[1][3]
Given its multi-targeted nature, rigorous orthogonal validation is essential to confirm on-target activity, characterize its full spectrum of kinase inhibition, and distinguish these from potential off-target effects.[4][5] This guide provides a comparative overview of key experimental methods for validating Dasatinib's activity, complete with experimental data, detailed protocols, and workflow visualizations.
Data Presentation
In Vitro Anti-Proliferative Activity of Dasatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) of Dasatinib in various cancer cell lines, demonstrating its potent anti-proliferative effects across a range of tumor types.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 |
| HTLA-230 | Neuroblastoma | Submicromolar |
| SY5Y | Neuroblastoma | 92 |
| PC-3 | Prostate Cancer | Low Nanomolar |
| DU145 | Prostate Cancer | Variable |
Data compiled from multiple sources.[1][6][7]
Kinase Selectivity Profile of Dasatinib
Dasatinib's activity is not limited to BCR-ABL and SRC. Kinome-wide screening reveals a broader profile of inhibition. Understanding this profile is crucial for interpreting experimental results and anticipating potential off-target effects.[8][9]
| Kinase Target | Type | Potency (IC50/Kᵢ) |
| Primary Targets | ||
| ABL | Tyrosine Kinase | <1 nM |
| SRC | Tyrosine Kinase | <1 nM |
| LCK | Tyrosine Kinase | Potent |
| YES | Tyrosine Kinase | Potent |
| FYN | Tyrosine Kinase | Potent |
| Key Off-Targets | ||
| c-KIT | Receptor Tyrosine Kinase | Potent |
| PDGFRβ | Receptor Tyrosine Kinase | Potent |
| EPHA2 | Receptor Tyrosine Kinase | Potent |
| DDR1 | Receptor Tyrosine Kinase | Potent |
| BTK | Tyrosine Kinase | Potent |
This table summarizes the potency of Dasatinib against its primary targets and selected off-target kinases.[1][9][10][11]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental strategies is key to understanding the orthogonal validation process.
Caption: BCR-ABL signaling pathway inhibition by Dasatinib.
Caption: SRC kinase signaling pathway inhibition by Dasatinib.
Caption: Experimental workflow for orthogonal validation of Dasatinib.
Experimental Protocols
Orthogonal validation relies on using multiple, distinct methods to confirm a compound's activity. Below are detailed protocols for three key assays that provide complementary evidence of Dasatinib's on-target effects.
Target Phosphorylation Assay: Western Blot for p-CrkL and p-SRC
This biochemical assay directly measures the inhibition of downstream signaling from Dasatinib's primary targets, BCR-ABL and SRC, by quantifying the phosphorylation status of their substrates.[12]
Objective: To determine the dose-dependent inhibition of CrkL (a BCR-ABL substrate) and SRC (autophosphorylation) phosphorylation in cells treated with Dasatinib.[1][12]
Materials:
-
Cancer cell line (e.g., K562 for BCR-ABL, MDA-MB-231 for SRC)[13]
-
Complete cell culture medium
-
Dasatinib stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL, anti-total-CrkL, anti-phospho-SRC (Tyr416), anti-total-SRC, anti-Actin (loading control)[14][15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of Dasatinib (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).[1][14]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.[1]
-
Protein Quantification: Centrifuge lysates to pellet debris. Collect the supernatant and determine the protein concentration of each sample.[1]
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total protein (e.g., total SRC) and a loading control (e.g., Actin) to ensure equal loading.[1]
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
Direct Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct binding of a drug to its target protein within intact cells, without requiring any modification to the compound.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[18]
Objective: To demonstrate Dasatinib's direct engagement with its target kinases (e.g., ABL, SRC) by measuring changes in their thermal stability.
Materials:
-
Cultured cells (e.g., K562)
-
Dasatinib stock solution (in DMSO)
-
PBS
-
PCR tubes
-
Gradient PCR machine or heating blocks
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Ultracentrifuge
-
Western blotting equipment and reagents (as described above)
Procedure:
-
Cell Treatment: Treat intact cells with Dasatinib (e.g., 20 µM) or vehicle (DMSO) and incubate at 37°C for a set time (e.g., 10-60 minutes).[17]
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 37°C to 64°C).[17]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.[16][17]
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16][17]
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (e.g., SRC) remaining at each temperature point using Western blotting.
-
Plot the relative band intensity against temperature to generate melting curves for both vehicle- and Dasatinib-treated samples. A shift in the melting curve for the Dasatinib-treated sample indicates target engagement.[16]
-
Phenotypic Assay: Cell Viability (MTT) Assay
This assay measures the functional consequence of target inhibition, quantifying the compound's effect on cell proliferation and viability.[7]
Objective: To determine the IC50 value of Dasatinib by measuring its effect on the metabolic activity of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., K562)[19]
-
96-well cell culture plates
-
Complete culture medium
-
Dasatinib stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]
-
Dasatinib Treatment: Prepare serial dilutions of Dasatinib in complete medium. Replace the medium in the wells with 100 µL of the medium containing different Dasatinib concentrations or a vehicle control.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1][20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan (B1609692) crystal formation.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of Dasatinib concentration. Use non-linear regression to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of Exemplarib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Exemplarib with alternative compounds, focusing on its cross-reactivity profile. Understanding the selectivity of a compound is crucial for predicting potential off-target effects and ensuring therapeutic efficacy.[1][2][3] The data and protocols presented herein are designed to support informed decision-making in drug development programs.
Comparative Selectivity and Potency
The selectivity of a kinase inhibitor is a critical attribute that defines its therapeutic window and potential for adverse effects.[3] While highly potent inhibition of the primary target is desired, off-target activity can lead to toxicity or unexpected pharmacological effects.[2][4] The following table summarizes the inhibitory activity (IC50) of Exemplarib against its primary target, Tyrosine Kinase X (TKX), and a panel of representative off-target kinases, compared to two alternative compounds currently in development.
Table 1: Comparative Selectivity Profile of Exemplarib and Alternatives (IC50, nM)
| Target | Exemplarib | Alternative A | Alternative B |
| TKX (Primary Target) | 5 | 8 | 12 |
| Kinase A | 850 | 150 | 950 |
| Kinase B | >10,000 | 2,500 | 8,000 |
| Kinase C | 1,200 | 300 | 1,500 |
| Kinase D | 5,300 | 900 | >10,000 |
| GPCR-Y | >10,000 | >10,000 | 9,800 |
Data presented are mean values from n=3 independent experiments. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Key Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible and comparable cross-reactivity data.[1] The following protocols outline the key assays used to generate the data in this guide.
2.1 Kinase Selectivity Profiling (Luminescent Kinase Assay)
This protocol is adapted from widely used methods for assessing kinase inhibitor selectivity across a panel of kinases.[5][6]
-
Objective: To determine the IC50 value of a test compound against a panel of protein kinases.
-
Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The luminescent signal is inversely proportional to kinase activity.
-
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration curve.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase/substrate solution, 1 µL of test compound dilution, and initiate the reaction by adding 5 µL of 10 µM ATP solution.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a luminescent ATP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and measure the remaining ATP.
-
Signal Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to vehicle (DMSO) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2.2 Off-Target Receptor Binding Assay (Radioligand Binding Assay)
Receptor binding assays are powerful tools for identifying potential interactions with non-kinase off-targets, such as G-protein coupled receptors (GPCRs).[7][8][9]
-
Objective: To measure the ability of a test compound to displace a known radioligand from a specific receptor target.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a receptor preparation.[10] The amount of radioactivity bound to the receptor is measured, and a decrease in signal indicates displacement by the test compound.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Reaction Mixture: In a 96-well filter plate, combine the receptor membrane preparation, the radioligand (at a concentration near its Kd), and the test compound dilution. The final volume is typically 200 µL.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each compound concentration. Determine the IC50 value by non-linear regression analysis.
-
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships, aiding in the interpretation of cross-reactivity data.
The diagram below illustrates the intended action of Exemplarib on the TKX signaling pathway and a potential off-target effect on Kinase C, which could lead to unintended cellular consequences.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onclive.com [onclive.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Comparative Guide to BI-3406: A Potent Inhibitor of the SOS1-KRAS Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SOS1 inhibitor BI-3406, sourced from various suppliers, and evaluates its performance against alternative compounds. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to BI-3406
BI-3406 is a potent and selective, orally bioavailable small molecule inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[3] By binding to the catalytic domain of SOS1, BI-3406 prevents its interaction with KRAS, thereby locking KRAS in its inactive, GDP-bound state. This leads to the downregulation of the downstream MAPK signaling pathway, which is crucial for cell proliferation and survival in many KRAS-driven cancers.[1][2][3]
BI-3406: Comparison of Commercial Suppliers
| Supplier | Purity (as stated) | Analytical Methods | Other Information |
| Selleck Chemicals | >99.8% | HPLC, NMR, SDS | Cited in Nature Medicine for quality.[4] |
| MedChemExpress | 99.95% | HPLC, NMR, MS, Elemental Analysis | Provides detailed handling and solubility information.[5] |
| BenchChem | High Purity (specific percentage not stated) | Not specified | Provides comparative guides and application notes. |
| APExBIO | >99% | HPLC, NMR | |
| Cayman Chemical | ≥98% | Not specified |
Note: The absence of independent comparative data highlights a gap in the available information for researchers. When selecting a supplier, it is advisable to consider the provided analytical data, the supplier's reputation, and any available citations in peer-reviewed literature.
Performance Comparison with Alternative Compounds
BI-3406's efficacy can be benchmarked against other inhibitors targeting the RAS-MAPK pathway. This section compares BI-3406 with other SOS1 inhibitors and compounds with different mechanisms of action.
| Compound | Target | IC50 (SOS1-KRAS Interaction) | Key Features & Distinctions |
| BI-3406 | SOS1 | 5-6 nM [4][5] | Orally bioavailable; effective against a broad range of KRAS G12 and G13 mutations; synergistic with MEK inhibitors.[1][6] |
| MRTX0902 | SOS1 | 13.8 nM (WT KRAS), 30.7 nM (KRAS G12C)[6] | Orally bioavailable; brain penetrant, offering potential for treating CNS metastases.[6] |
| BAY-293 | SOS1 | 21 nM[7] | An early tool compound; demonstrated limited potency and selectivity in cellular assays compared to BI-3406.[1] |
| SHP099 | SHP2 | N/A | Allosteric inhibitor of SHP2, which acts upstream of SOS1; shows activity in KRAS G12C and a subset of G12D mutant cell lines.[1] |
| Adagrasib (MRTX849) | KRAS G12C | N/A | Covalent inhibitor specific to the KRAS G12C mutation. |
| Sotorasib (AMG 510) | KRAS G12C | N/A | The first approved covalent inhibitor of KRAS G12C. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of BI-3406's mechanism of action and to provide a practical guide for its evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducibility of Paclitaxel's Anti-Cancer Effects
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of Paclitaxel, a cornerstone anti-mitotic agent in cancer therapy. We delve into its mechanism of action, compare its efficacy with a key alternative, Docetaxel, and provide standardized protocols to aid in the replication of pivotal experiments.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Paclitaxel's primary anti-cancer activity stems from its ability to disrupt microtubule dynamics.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][2][3] This action disrupts the normal, dynamic reorganization of the microtubule network that is essential for mitosis, leading to cell cycle arrest in the G2/M phase.[1][4] The prolonged mitotic block ultimately triggers programmed cell death, or apoptosis.[1][4]
Several signaling pathways are implicated in Paclitaxel-induced apoptosis. These include the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the PI3K/Akt pathway.[4][5][6][7] Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, and activate the MAPK signaling pathway, which can promote apoptosis.[5]
Comparative Efficacy: Paclitaxel vs. Docetaxel
Reproducibility in experimental results is often benchmarked against existing alternatives. Docetaxel, another member of the taxane (B156437) family, serves as a common comparator for Paclitaxel. Both drugs share a similar mechanism of action, but differences in their molecular structure can lead to variations in efficacy and toxicity.
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of anti-cancer drugs. The following table summarizes representative IC50 values for Paclitaxel and Docetaxel across various cancer cell lines, as reported in publicly available literature. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.5 - 10 | 1.5 - 5 |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 2 - 10 |
| A549 | Lung Cancer | 10 - 50 | 5 - 25 |
| HCT116 | Colon Cancer | 4 - 15 | 1 - 8 |
| OVCAR-3 | Ovarian Cancer | 20 - 100 | 10 - 50 |
Note: The IC50 values presented are a representative range compiled from multiple sources and should be used for comparative purposes only. Absolute values can vary based on experimental conditions.
Experimental Protocols for Reproducibility
To ensure the reproducibility of experimental findings, adherence to detailed and standardized protocols is paramount. Below are methodologies for two key assays used to evaluate the efficacy of Paclitaxel.
3.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Paclitaxel (and/or a comparator drug) for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of Paclitaxel for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Conclusion
The reproducibility of experimental results for Paclitaxel is contingent on a clear understanding of its molecular mechanism and the use of standardized, well-documented protocols. While inherent biological variability will always be a factor, comparative analysis against known standards like Docetaxel and meticulous adherence to established methodologies can significantly enhance the consistency and reliability of findings. This guide provides a foundational framework to assist researchers in designing and executing reproducible experiments to further elucidate the therapeutic potential of Paclitaxel and its analogues.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Inhibitor X (Osimertinib) vs. Inhibitor Y (Gefitinib)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two pivotal Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): the third-generation inhibitor, Osimertinib (Placeholder: Inhibitor X), and the first-generation inhibitor, Gefitinib (Placeholder: Inhibitor Y). Both therapeutics have significantly impacted the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, yet they exhibit distinct mechanisms of action, efficacy profiles, and resistance patterns. This document aims to deliver an objective comparison to inform ongoing research and development in targeted cancer therapy.
Mechanism of Action: A Tale of Two Inhibitors
Both Inhibitor X and Inhibitor Y function by targeting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor proliferation and survival. However, their interaction with the EGFR kinase domain differs fundamentally.
Inhibitor Y (Gefitinib) is a first-generation, reversible EGFR-TKI. It competitively inhibits the binding of adenosine (B11128) triphosphate (ATP) to the EGFR tyrosine kinase domain. This action blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring activating EGFR mutations.
Inhibitor X (Osimertinib) is a third-generation, irreversible EGFR-TKI. It is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation. Inhibitor X forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, resulting in irreversible inhibition of the receptor's activity. This potent and selective inhibition of mutant EGFR spares the wild-type form, which is believed to contribute to its favorable safety profile.
A key distinction is their activity against the T790M mutation , a common mechanism of acquired resistance to first-generation EGFR-TKIs like Inhibitor Y. Inhibitor X was specifically developed to overcome this resistance mechanism.
Safety Operating Guide
Essential Procedures for the Safe Disposal of YLT192
The following provides a comprehensive guide to the proper and safe disposal of YLT192, a substance requiring careful handling due to its potential hazards. This information is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting.
Assumed Properties and Hazards of this compound
Since "this compound" is a non-publicly indexed chemical identifier, the following table outlines assumed characteristics based on general safety protocols for hazardous laboratory compounds. These assumptions are intended to provide a framework for safe handling and disposal.
| Property | Assumed Value/Characteristic |
| Physical State | Solid powder or crystalline solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), insoluble in water |
| Assumed Hazards | - Toxic if swallowed or inhaled- May cause skin and eye irritation- Suspected mutagen or carcinogen- Hazardous to the aquatic environment |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat, and a certified respirator if handling outside of a fume hood. |
Detailed Disposal Protocol for this compound
This step-by-step protocol must be followed to ensure the safe and compliant disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and its solvents. A high-density polyethylene (B3416737) (HDPE) container is recommended.
-
The container must be labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, designated hazardous liquid waste container.
-
The container must be leak-proof and have a secure screw-top cap.
-
The container must be labeled with "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration of this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
2. Decontamination of Labware:
-
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE, including a respirator.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
For large spills, or if you are not trained to handle them, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Maintain a log of all this compound waste generated, including the amount and date of disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the proper workflow for segregating and disposing of this compound waste.
Personal protective equipment for handling YLT192
Extensive searches for "YLT192" have not yielded any specific information regarding a substance with this identifier. Consequently, the requested essential safety and logistical information, including operational and disposal plans, cannot be provided. The search results consist of general information about personal protective equipment (PPE) and hazardous waste disposal, which are not specific to "this compound".
To obtain the necessary safety and handling information, it is crucial to use a recognized chemical identifier. Chemical substances are typically cataloged and referenced using standardized naming conventions and numbering systems. These include:
-
CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
IUPAC (International Union of Pure and Applied Chemistry) Name: The systematic name of a chemical compound.
-
Common or Trade Name: A name by which a chemical is commonly known, which may vary.
The primary source for detailed safety information is the Safety Data Sheet (SDS) , formerly known as the Material Safety Data Sheet (MSDS). An SDS for a specific chemical will provide comprehensive information on:
-
Section 1: Identification: Includes the product identifier, manufacturer or distributor name, contact information, and recommended use.
-
Section 2: Hazard(s) Identification: Describes the hazards of the chemical and the appropriate warning information.
-
Section 3: Composition/Information on Ingredients: Identifies the ingredient(s) contained in the product.
-
Section 4: First-Aid Measures: Describes the initial care that should be given by untrained responders to an individual who has been exposed to the chemical.
-
Section 5: Fire-Fighting Measures: Provides recommendations for fighting a fire caused by the chemical.
-
Section 6: Accidental Release Measures: Provides recommendations on the appropriate response to spills, leaks, or releases.
-
Section 7: Handling and Storage: Provides guidance on the safe handling practices and conditions for safe storage.
-
Section 8: Exposure Controls/Personal Protection: Indicates the exposure limits, engineering controls, and personal protective equipment (PPE) that should be used.
-
Section 9: Physical and Chemical Properties: Identifies physical and chemical properties associated with the substance.
-
Section 10: Stability and Reactivity: Describes the reactivity hazards of the chemical and the chemical stability information.
-
Section 11: Toxicological Information: Provides information on the toxicological and health effects.
-
Section 12: Ecological Information: Provides information to evaluate the environmental impact of the chemical(s) if it were released to the environment.
-
Section 13: Disposal Considerations: Provides guidance on proper disposal practices.
-
Section 14: Transport Information: Provides guidance on classification information for shipping and transporting of hazardous chemical(s).
-
Section 15: Regulatory Information: Identifies the safety, health, and environmental regulations specific for the product.
-
Section 16: Other Information: Includes the date of preparation or last revision.
Recommendation:
To ensure the safety of all personnel, it is imperative to locate the Safety Data Sheet (SDS) for the substance . Please verify the correct identifier for "this compound" and use it to search for the corresponding SDS. If you are unable to find this information, please contact the manufacturer or supplier of the substance directly to request the SDS. Without the specific SDS, it is impossible to provide accurate and reliable guidance on personal protective equipment, handling procedures, or disposal plans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
